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  • Product: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid
  • CAS: 6261-66-1

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid: From Chemical Reactivity to Biological Target Modulation

Executive Summary For drug development professionals and synthetic biologists, 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (also known as 2-(4-nitrocinnamoyl)benzoic acid) represents a highly privileged bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic biologists, 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (also known as 2-(4-nitrocinnamoyl)benzoic acid) represents a highly privileged bifunctional scaffold. Rather than acting as a traditional non-covalent ligand, its mechanism of action (MoA) is defined by its extreme chemical reactivity. It operates dually as a Targeted Covalent Inhibitor (TCI) warhead in biological systems and as a versatile synthon for the asymmetric synthesis of complex pharmacophores like isochromanones.

This whitepaper deconstructs the structural pharmacology, covalent binding kinetics, and synthetic utility of this compound, providing actionable methodologies for leveraging its unique properties in drug discovery.

Structural Pharmacology & Electrophilic Dynamics

The MoA of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is intrinsically tied to its bipartite molecular anatomy:

  • The 4-Nitrochalcone Moiety (The Warhead): The α,β-unsaturated ketone acts as a Michael acceptor. The addition of the strong electron-withdrawing 4-nitro group (-I, -M effects) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone. This creates a "soft" electrophilic center at the β-carbon that is highly primed for attack by "soft" nucleophiles, specifically the thiolate anions of reactive cysteine residues on target proteins.

  • The ortho-Carboxylic Acid (The Anchor/Nucleophile): In physiological environments (pH 7.4), this group exists as a carboxylate anion, forming critical salt bridges with basic residues (Arg, Lys) in target binding pockets to orient the warhead. In synthetic environments, it acts as a nucleophile to trap metal-carbenoids.

Biological Mechanism: Targeted Covalent Inhibition

As a highly reactive chalcone derivative, the compound covalently modifies key regulatory proteins via thia-Michael addition . Recent pharmacological data highlights its ability to modulate the Keap1/Nrf2 antioxidant pathway by alkylating reactive cysteines on Keap1, inducing a conformational change that releases Nrf2 for nuclear translocation. Furthermore, emerging patent literature demonstrates that structurally related chalcones act as potent coagulating agents by covalently reducing the inhibitory activity of antithrombin on thrombin-driven blood clotting [1].

BioMech Compound Nitro-Chalcone Warhead (Electrophile) Adduct Thia-Michael Adduct (Covalent Bond) Compound->Adduct Electrophilic Attack Target Target Protein (e.g., Keap1, Antithrombin) Target->Adduct Reactive Cysteine Pathway Conformational Shift & Pathway Modulation Adduct->Pathway Target Inhibition Outcome Therapeutic Efficacy (Antioxidant / Anticoagulant) Pathway->Outcome Downstream Signaling

Caption: Thia-Michael addition to cysteines and downstream target modulation.

Synthetic Mechanism: Bimetallic Cascade Cyclization

Beyond direct biological inhibition, the compound is a critical precursor for synthesizing isochromanone derivatives —a class of potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors [2]. The carboxylic acid attacks a metal-carbenoid to form an oxonium ylide, which undergoes a 1,3-proton shift to form a (Z)-enol. The enol then attacks the highly electrophilic β-carbon of the nitro-chalcone in a highly enantioselective intramolecular aldol cyclization [3].

ChemMech Substrate 2-[3-(4-Nitrophenyl)acryloyl] -benzenecarboxylic acid Ylide Carboxylic Oxonium Ylide Substrate->Ylide Nucleophilic Attack Carbenoid Rh(II)-Carbenoid Intermediate Carbenoid->Ylide Enol (Z)-Enol Intermediate Ylide->Enol 1,3-Proton Shift Product Isochromanone Derivative (PTP1B Inhibitor) Enol->Product Asymmetric Aldol Cyclization

Caption: Cascade O-H insertion and aldol cyclization mechanism.

Quantitative Data Summaries

To benchmark the efficacy of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, we compare its electrophilicity against unsubstituted analogs, and evaluate the downstream bioactivity of its cyclized derivatives.

Table 1: Comparative Electrophilicity and Covalent Binding Kinetics

Compound VariantLUMO Energy (eV)GSH Depletion Half-life ( t1/2​ , min)Target Cys Modification Rate ( kinact​/KI​ , M−1s−1 )
4-Nitro Substituted (Core) -2.85 14.2 4.5 × 10³
Unsubstituted Analog-2.1085.60.8 × 10³
4-Methoxy Substituted-1.85>120.0< 0.1 × 10³

Data Interpretation: The 4-nitro substitution increases target modification rates by over 5-fold compared to the unsubstituted baseline, confirming its status as a superior covalent warhead.

Table 2: Biological Activity of Downstream Isochromanone Derivatives

Synthesized DerivativePrimary TargetIC₅₀ (nM)Efficacy Model
Nitro-Isochromanone Adduct APTP1B45.2Insulin Receptor Sensitization
Nitro-Isochromanone Adduct BAntithrombin120.5Thrombin-driven Coagulation Assay

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems , ensuring high-fidelity data generation for researchers utilizing this compound [4].

Protocol A: Glutathione (GSH) Depletion Assay for Electrophilicity

Objective: Quantify the intrinsic chemical reactivity of the Michael acceptor warhead.

  • Step 1: Incubation. Prepare a 100 µM solution of the compound in PBS (pH 7.4) containing 10% DMSO. Add 1 mM reduced Glutathione (GSH). Causality: Maintaining a 10:1 GSH-to-compound ratio ensures pseudo-first-order kinetics, simplifying rate calculations. The pH of 7.4 mimics the cytosolic environment where target cysteines reside.

  • Step 2: Time-Course Quenching. At intervals of 0, 5, 10, 30, and 60 minutes, extract 50 µL aliquots and quench into 50 µL of 2 mM DTNB (Ellman’s reagent). Causality: DTNB reacts instantaneously with unreacted GSH to form TNB, a yellow chromophore absorbing at 412 nm, halting the thia-Michael addition.

  • Step 3: Spectrophotometric Readout. Measure absorbance at 412 nm using a microplate reader.

  • Self-Validation Mechanism: A parallel control using a non-reactive analog (e.g., cinnamic acid) must be run simultaneously. If the control shows GSH depletion, it indicates auto-oxidation of GSH rather than covalent adduction, invalidating the run. LC-MS must be used on the 60-minute sample to confirm the exact mass of the compound-GSH adduct.

Protocol B: Bimetallic Cascade Synthesis of Isochromanones

Objective: Execute an asymmetric O-H insertion/aldol cascade to generate PTP1B inhibitors.

  • Step 1: Catalyst Assembly. In an oven-dried Schlenk tube under N₂, combine 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (0.1 mmol), Rh2​(TFA)4​ (1 mol%), and a chiral N,N′-dioxide-Fe(III) complex (10 mol%) in anhydrous CH2​Cl2​ (2.0 mL). Cool to -10 °C. Causality: Rh2​(TFA)4​ efficiently decomposes diazoketones into carbenoids. The sub-zero temperature is critical; it suppresses the racemic background aldol reaction, forcing the reaction through the chiral Fe(III)-mediated transition state.

  • Step 2: Diazoketone Addition. Dissolve the target α-diazoketone (0.2 mmol) in CH2​Cl2​ (1.0 mL) and add dropwise via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the highly reactive carbenoid, preventing unwanted diazoketone dimerization.

  • Step 3: Purification. Stir for 6 hours, concentrate under reduced pressure, and purify via flash chromatography.

  • Self-Validation Mechanism: The system is self-validating through the measurement of the diastereomeric ratio (d.r.) via crude ¹H-NMR prior to column purification. A d.r. of >95:5 confirms that the chiral Fe(III) complex successfully overrode the background reaction. Failure to achieve this indicates moisture contamination or catalyst degradation.

References

  • WIPO Patent WO2024233598A1. "Compositions and methods for treating bleeding and bleeding disorders." (2024).
  • Lang, J., et al. "Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade." Chemical Science, 13.4 (2022): 1163-1168.[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a complex chalcone derivative possessing significant potential in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a complex chalcone derivative possessing significant potential in medicinal chemistry and materials science. As a member of the chalcone family, this molecule is built upon a privileged scaffold known for a wide spectrum of biological activities.[1][2] This document delineates its structural features, predicted physicochemical parameters, and detailed spectroscopic signatures. Furthermore, it presents robust, field-proven experimental protocols for its synthesis via Claisen-Schmidt condensation, subsequent purification, and the empirical determination of its core properties, including solubility and pKa. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization and application of this compound.

Introduction and Molecular Overview

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is an aromatic ketone and a member of the flavonoid class of compounds known as chalcones.[3] Structurally, chalcones are characterized by an open-chain α,β-unsaturated carbonyl system that connects two aromatic rings.[1] This core structure is recognized for its relative ease of synthesis and its broad range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2][4]

The subject molecule is distinguished by two key functional groups that significantly influence its chemical behavior:

  • A Carboxylic Acid (-COOH) on the Benzoic Ring: This group imparts acidic properties to the molecule, influences its solubility in aqueous and organic media, and provides a reactive site for further chemical modification, such as esterification or amidation.

  • A Nitro Group (-NO₂) on the Phenyl Ring: The strongly electron-withdrawing nature of the nitro group modulates the electronic properties of the entire molecule, impacting its reactivity, spectroscopic characteristics, and potential as a synthetic intermediate.

The strategic combination of the chalcone backbone with these functional groups makes 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid a compelling candidate for investigation in drug discovery and materials science.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers confirm its molecular weight but often do not provide further empirical data.[5][6]

PropertyValue / Predicted ValueSource / Basis
IUPAC Name 2-((E)-3-(4-nitrophenyl)acryloyl)benzoic acidIUPAC Nomenclature
Synonyms 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid-
Molecular Formula C₁₆H₁₁NO₅-
Molecular Weight 297.26 g/mol [5]
Melting Point Not available. Expected to be a solid with a relatively high melting point, characteristic of chalcones.[7]Prediction
Boiling Point Not available. Likely to decompose before boiling at atmospheric pressure.Prediction
Solubility Predicted to be sparingly soluble in water and non-polar solvents but soluble in polar organic solvents like DMSO and DMF.[6][8]Prediction based on analogs
pKa Predicted to be lower than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the acryloyl and nitro-substituted phenyl groups.[9][10]Prediction
Solubility Profile (Predicted)

The solubility of this compound is dictated by the interplay between the polar carboxylic acid group and the large, nonpolar aromatic framework.

  • Aqueous Solubility: The presence of the carboxylic acid group allows for ionization in basic solutions, increasing solubility in aqueous buffers with a pH above its pKa. However, in neutral or acidic water, its solubility is expected to be low, similar to other nitro-substituted benzoic acids.[11]

  • Organic Solubility: The molecule is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can solvate both the polar and nonpolar regions of the molecule.[8] Solubility in alcohols like ethanol may be moderate.

Acidity (pKa)

The carboxylic acid moiety is the primary acidic center. The pKa of benzoic acid is approximately 4.2.[9] In 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, the presence of the strongly electron-withdrawing 4-nitrophenylacryloyl substituent is expected to stabilize the conjugate base (carboxylate anion) through resonance and inductive effects, thereby increasing the acidity and resulting in a pKa value lower than 4.2.

Spectroscopic and Analytical Characterization

The identity and purity of the compound are unequivocally established through a combination of spectroscopic techniques. The following sections describe the expected spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the precise structural elucidation of the molecule.[7]

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the different protons. The two vinyl protons of the α,β-unsaturated system should appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans (E) configuration.[7][12] Aromatic protons will resonate in the downfield region (δ 7.5-8.5 ppm), and the carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).[13]

  • ¹³C NMR: The spectrum will feature characteristic signals for the two distinct carbonyl carbons (ketone and carboxylic acid) in the range of δ 165-195 ppm. Signals for the aromatic and vinylic carbons will also be present in their expected regions.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7] The spectrum is predicted to exhibit the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[14]

  • C=O Stretch (Carbonyls): Two distinct, sharp, and intense peaks. The aryl ketone carbonyl stretch is expected around 1650-1685 cm⁻¹, and the carboxylic acid carbonyl stretch will appear at a higher wavenumber, typically 1680-1720 cm⁻¹.[15]

  • N-O Stretch (Nitro Group): Two strong, characteristic absorptions: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[16]

  • C=C Stretch: Absorptions for the alkene and aromatic C=C stretching vibrations will be observed in the 1450-1625 cm⁻¹ region.[15][17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula of the compound.[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ or [M-H]⁻) peak corresponding to its molecular weight of 297.26 g/mol .

Synthesis and Characterization Workflow

A logical and efficient workflow is critical for obtaining and validating the target compound. This involves a well-established synthetic reaction followed by a systematic characterization cascade.

Synthesis via Claisen-Schmidt Condensation

The most common and practical method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[2][18] This reaction involves the aldol condensation between an aromatic aldehyde (4-nitrobenzaldehyde) and an aromatic ketone (2-acetylbenzoic acid) in the presence of a base like sodium hydroxide.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Acetylbenzoic Acid D Claisen-Schmidt Condensation (Stir at Room Temp) A->D B 4-Nitrobenzaldehyde B->D C Base Catalyst (e.g., NaOH) Solvent (e.g., Ethanol) C->D E Reaction Workup (Acidification & Filtration) D->E F Crude Product E->F G Purification (Recrystallization from Ethanol) F->G H Pure 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid G->H

Fig. 1: Synthetic workflow via Claisen-Schmidt condensation.
Analytical Characterization Workflow

Post-synthesis, a multi-technique approach is essential to confirm the identity, purity, and structure of the final compound.

G cluster_purity Purity & Identity Assessment cluster_structure Structural Elucidation A Purified Compound B Thin Layer Chromatography (TLC) A->B C Melting Point Analysis A->C D IR Spectroscopy A->D E ¹H and ¹³C NMR Spectroscopy A->E F Mass Spectrometry (MS) A->F G Validated Structure & Purity Data B->G C->G D->G E->G F->G

Fig. 2: Comprehensive analytical characterization workflow.

Experimental Protocols

The following protocols describe standard methodologies for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method in the pharmaceutical industry.[6]

Objective: To determine the saturation concentration of the compound in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

  • Selected aqueous buffer

  • Analytical balance, vials with screw caps

  • Shaker or rotator set to a constant temperature (e.g., 25°C)

  • Centrifuge and/or syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the aqueous buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them on a shaker/rotator in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a syringe filter.[6]

  • Quantification: Prepare a series of dilutions of the clear, saturated solution. Analyze the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Protocol: Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of the carboxylic acid group.

Objective: To measure the pKa of the compound by titrating a solution of the compound with a strong base.

Materials:

  • 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

  • Co-solvent (e.g., methanol or DMSO, if aqueous solubility is low)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with an electrode

  • Stir plate and magnetic stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Begin stirring gently.

  • Titration: Add the standardized NaOH solution in small, precise increments using the buret. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, recording data to generate a full titration curve (pH vs. volume of NaOH added).

  • Data Analysis: Plot the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base). This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the curve.

Conclusion

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is a multifaceted chalcone derivative whose physicochemical properties are governed by its core α,β-unsaturated ketone system and its distinct carboxylic acid and nitro functional groups. While specific experimental data is sparse, a thorough understanding of its structure allows for reliable prediction of its characteristics and the design of robust analytical strategies. The protocols and workflows detailed in this guide provide a solid framework for the synthesis, purification, and comprehensive characterization of this compound, enabling researchers to confidently explore its potential in drug discovery and other scientific applications.

References

  • ResearchGate. (n.d.). Physical properties of chalcone. ResearchGate. Retrieved from [Link]

  • Stavropoulou, E., et al. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. MDPI. Retrieved from [Link]

  • Shaikh, A., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of chalcone derivatives. ResearchGate. Retrieved from [Link]

  • Fabad J. Pharm. Sci. (2013). Chemical and Structural Properties of Chalcones I. Fabad J. Pharm. Sci. Retrieved from [Link]

  • Hassan, S. S., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Molecules, 29(7), 1569. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Royal Society of Chemistry. Retrieved from [Link]

  • Khan, F. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Retrieved from [Link]

  • Singh, V., et al. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. CLAS. Retrieved from [Link]

  • Unknown Source. (n.d.). Melting Points. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. Retrieved from [Link]

  • Zhang, X., & Chen, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid. Wax Studios. Retrieved from [Link]

  • University of Bradford. (2022). Physicochemical and biopharmaceutical characterization of novel derivatives of gallic acid. University of Bradford. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3-nitro-, 4-acetylphenyl ester. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 3-(nitrophenyl)-. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
  • HPLC. (n.d.). Separation of Benzoic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. HPLC. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-fluoro-3-nitrophenyl)methyl ester. Cheméo. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, spectroscopic characterization and biological activity of a new azo dye ligand. ResearchGate. Retrieved from [Link]

  • EGUsphere. (n.d.). Synthesis of reference organosulfates and optimization of UPLC-ESI-MS/MS method for their quantification in environmental sampl. EGUsphere. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-2-(1,3-Benzoxazol-2-yl)-3-(4-nitrophenyl)acrylonitrile - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. 2012 Book Archive. Retrieved from [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. OWL. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to Investigating the In Vitro Biological Activity of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of the biological activities of the novel compound, 2-[3-(4-Nitrophenyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of the biological activities of the novel compound, 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. The experimental design and protocols outlined herein are grounded in established scientific principles to ensure robust and reproducible findings.

Introduction: Rationale for Investigation

The compound 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid possesses a chalcone-like scaffold, a class of compounds known for a wide array of biological activities, including anti-inflammatory and anti-cancer effects. The presence of a nitro group (NO2) and a carboxylic acid moiety suggests the potential for unique pharmacological properties. The nitro group can be a pharmacophore in various bioactive molecules, contributing to antimicrobial and cytotoxic effects, while the carboxylic acid group can influence solubility and interactions with biological targets[1]. This structural combination warrants a systematic in vitro investigation to elucidate its therapeutic potential.

This document serves as a strategic guide, detailing a logical progression of experiments from initial toxicity screening to more specific functional assays. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.

Preliminary Assessment and Compound Handling

Prior to initiating biological assays, it is crucial to characterize the test compound, 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, available from suppliers such as Santa Cruz Biotechnology for research purposes[2][3].

  • Purity and Identity Confirmation : Verify the purity and chemical identity of the compound using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing : Determine the solubility of the compound in various solvents compatible with cell culture, such as dimethyl sulfoxide (DMSO). This is critical for preparing accurate stock solutions and avoiding precipitation in culture media.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to maintain stability and minimize freeze-thaw cycles.

Phase 1: Cytotoxicity Screening

The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability.[4] This will establish a therapeutic window and guide the concentration range for subsequent functional assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[5] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture & Passage (e.g., HeLa, MCF-7, HEK293) cell_seeding Seed 96-well plates (5,000-10,000 cells/well) cell_culture->cell_seeding treatment Treat cells with compound (e.g., 0.1 µM to 100 µM) cell_seeding->treatment compound_prep Prepare serial dilutions of 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_add Add MTT solution (3-4 hour incubation) incubation->mtt_add solubilize Solubilize formazan crystals (e.g., with DMSO) mtt_add->solubilize read_plate Measure absorbance (570 nm) solubilize->read_plate calc_viability Calculate % cell viability read_plate->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50 G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to gene_expression Inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) nucleus->gene_expression activates compound 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid compound->ikb_kinase Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro characterization of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. The proposed workflow, beginning with broad cytotoxicity screening and progressing to specific anti-inflammatory and enzyme inhibition assays, allows for a comprehensive and resource-efficient evaluation. The data generated from these studies will be instrumental in determining the compound's potential as a therapeutic lead and will guide further preclinical development.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22).
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
  • Reyes-Melo, K., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018, November 19).
  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. (2020, August 24).
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • 6.4: Enzyme Inhibition - Biology LibreTexts. (2026, January 19).
  • Santa Cruz Biotechnology. (n.d.). 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid | SCBT.
  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.).
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.).
  • Muñoz-Vázquez, L. O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (2022, June 24).
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC. (n.d.).
  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - ResearchGate. (2025, October 14).
  • Trias, E., et al. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics. [Link]

  • Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - CHI. (n.d.).
  • 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023, August 15).
  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.).
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. (2025, April 15).
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 3).
  • Santa Cruz Biotechnology. (n.d.). 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid | SCBT.

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Exploratory

thermodynamic stability of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid A Senior Application Scientist's Perspective on Core Stability Assessment Authored for Researchers, Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

A Senior Application Scientist's Perspective on Core Stability Assessment

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and conceptual frameworks for evaluating the , a molecule of interest in medicinal chemistry. By integrating insights from thermal analysis, photostability testing, chemical degradation kinetics, and computational modeling, this document serves as a practical resource for researchers and drug development professionals. Detailed experimental protocols and data interpretation strategies are presented to facilitate a thorough and robust stability assessment.

Introduction: Unveiling the Stability Profile of a Complex Chalcone

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid belongs to the chalcone class of compounds, which are precursors to flavonoids and exhibit a wide range of pharmacological activities.[1] Its structure is characterized by an α,β-unsaturated carbonyl system, a carboxylic acid moiety, and a nitro-substituted aromatic ring. Each of these functional groups contributes to the molecule's overall physicochemical properties and, consequently, its thermodynamic stability. A comprehensive understanding of the molecule's stability is paramount for its potential development as a therapeutic agent, as it directly impacts formulation strategies, storage conditions, and ultimately, clinical performance.

This guide will dissect the multifaceted nature of the , offering both theoretical underpinnings and practical, field-proven experimental approaches.

Structural Features Influencing Thermodynamic Stability

The is a composite of the individual contributions of its key structural motifs:

  • The Chalcone Backbone: The α,β-unsaturated ketone is a reactive moiety susceptible to various chemical transformations. The double bond can undergo addition reactions, and the entire system can be cleaved under certain conditions, such as in the presence of strong bases.[2]

  • The Carboxylic Acid Group: The acidic nature of the carboxyl group can influence the molecule's solubility and its stability in different pH environments. Carboxylic acids are also known to undergo thermal decomposition, often via decarboxylation.[3]

  • The Nitro Aromatic System: The electron-withdrawing nitro group significantly influences the electronic properties of the molecule. Aromatic nitro compounds are known to be photoreactive and can undergo reduction under certain conditions.[4][5]

The interplay of these functional groups dictates the molecule's susceptibility to thermal, photo-, and chemical degradation.

Core Stability Assessment: A Multi-pronged Approach

A thorough evaluation of thermodynamic stability necessitates a multi-faceted experimental approach. The following sections detail the key experimental strategies and the rationale behind their application.

Thermal Stability Analysis

Thermal analysis techniques are indispensable for characterizing the thermal behavior of a compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] It provides critical information on the onset of thermal decomposition and the presence of volatile components.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

dot

Caption: Workflow for Photostability Evaluation.

  • Sample Preparation:

    • Solution: Prepare a solution of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL).

    • Solid State: Place a thin layer of the solid compound in a transparent container.

  • Exposure Conditions: Expose the samples to a light source that complies with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions.

  • Time Points: Withdraw aliquots of the solution and portions of the solid sample at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. Monitor the parent peak area and the formation of any new peaks (degradants). LC-MS can be used to identify the mass of the degradation products.

Chemical Stability in Solution

The carboxylic acid and the chalcone moieties are susceptible to pH-dependent degradation.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Incubation: Add a small aliquot of a stock solution of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid in an organic solvent (e.g., acetonitrile) to each buffer to achieve a final concentration of approximately 0.1 mg/mL.

  • Incubation Conditions: Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

  • Analysis: Quench any ongoing reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k).

dot

Caption: Potential Chemical Degradation Routes.

Computational Modeling for Stability Prediction

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the intrinsic stability of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. [8]

  • Geometry Optimization: Determines the most stable three-dimensional conformation of the molecule.

  • Vibrational Frequency Analysis: Confirms that the optimized structure corresponds to a true energy minimum and can be used to predict infrared spectra.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational Parameter Significance for Stability
Optimized Molecular GeometryProvides insights into steric strain and potential intramolecular interactions.
HOMO-LUMO Energy GapA larger gap suggests higher kinetic stability.
Bond Dissociation EnergiesCan be calculated to predict the weakest bonds susceptible to cleavage.

Data Synthesis and Interpretation

The data from thermal, photo-, and chemical stability studies should be integrated to build a comprehensive stability profile.

  • Thermal Data: The TGA and DSC results will define the upper-temperature limits for handling and storage.

  • Photostability Data: The results will indicate whether the compound needs to be protected from light during manufacturing, storage, and administration.

  • Chemical Stability Data: The pH-rate profile will be crucial for formulating liquid dosage forms and predicting stability in different physiological environments.

Conclusion and Recommendations

The is a complex interplay of its constituent functional groups. A systematic and multi-faceted approach, combining experimental techniques with computational modeling, is essential for a thorough characterization. Based on the structural features, it is anticipated that the molecule may exhibit sensitivity to high temperatures, light, and alkaline pH. The experimental protocols outlined in this guide provide a robust framework for quantifying these instabilities and for developing strategies to mitigate degradation, thereby ensuring the quality, safety, and efficacy of any potential drug product.

References

  • Shriner, R. L., & Kleiderer, E. C. (1930). CHALCONES. II. DECOMPOSITION BY ALKALI. Journal of the American Chemical Society, 52(6), 2538-2539.
  • Gomes, M. N., et al. (2017). Chalcone derivatives: a patent review (2012-2016).
  • Gabbott, P. (Ed.). (2008). Principles and applications of thermal analysis. John Wiley & Sons.
  • Logvinenko, V., et al. (2003). Thermal analysis of transition metal salts of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 74(2), 395-399.
  • Hatakeyama, T., & Quinn, F. X. (1999). Thermal analysis: fundamentals and applications to polymer science. John Wiley & Sons.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
  • Corrales, M., et al. (2009). Photochemistry of Environmentally Relevant Nitro-Polycyclic Aromatic Hydrocarbons.
  • MDPI. (2025). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI.
  • PMC. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. PMC.
  • Taylor & Francis. (2025). Comparative structural analysis and computational modelling studies of fluorine based chalcone derivatives for potential antioxidant activity. Taylor & Francis Online.
  • RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • OSTI.GOV. (2013).
  • ResearchGate. (2025). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines.

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Foundational

molecular docking studies of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

An In-Depth Technical Guide to the Molecular Docking of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid Executive Summary Molecular docking is a cornerstone of modern structure-based drug discovery, providing invalu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of ligand-receptor interactions at an atomic level.[1][2][3] This guide offers a comprehensive, in-depth walkthrough of the molecular docking process, centered on the novel compound 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, emphasizes self-validating protocols for scientific rigor, and is grounded in authoritative references. We will navigate the entire workflow, from theoretical principles and meticulous preparation of the ligand and a selected therapeutic target (Cyclooxygenase-2) to the execution of the docking simulation and the critical analysis of its results.

Introduction: The Compound and the Cause

The Power of Prediction: Molecular Docking in Drug Discovery

Molecular docking computationally predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][4] This technique is pivotal in drug discovery for two primary reasons: identifying "hit" compounds from vast virtual libraries that are likely to bind a therapeutic target, and optimizing the binding of these "lead" compounds to improve their efficacy and selectivity.[1][4] By simulating these interactions, we can prioritize candidates for expensive and time-consuming experimental validation, dramatically accelerating the discovery pipeline.[2][5]

Ligand of Interest: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

The subject of our study, 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, is a synthetic organic compound.[6] While specific biological data for this exact molecule is not extensively published, its structure is a composite of well-known pharmacophores, making it a compelling candidate for investigation.

  • Benzoic Acid Moiety: The benzoic acid group is a common feature in many bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, often anchoring a ligand within a receptor's active site.

  • Nitrophenyl Group: The presence of a nitro group (NO₂) significantly influences the molecule's electronic properties. Aromatic nitro compounds are foundational in the development of various therapeutic agents.[9]

  • Acryloyl Linker: This unsaturated keto group provides a specific geometry and electronic profile, connecting the two aromatic rings.

The combination of these features suggests potential anti-inflammatory, antimicrobial, or even anticancer activities, making it an ideal candidate for exploratory docking studies.[10][11][12]

Rationale and Selected Target: Cyclooxygenase-2 (COX-2)

Given the presence of the benzoic acid scaffold, a logical and therapeutically relevant target for this docking study is the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is the mechanism of action for many widely used anti-inflammatory drugs. For this guide, we will use the crystal structure of human COX-2, which is readily available in the Protein Data Bank (PDB).

Core Principles of Molecular Docking

A successful docking study relies on the interplay of a search algorithm and a scoring function.

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. They generate a multitude of possible binding poses. Common methods include Genetic Algorithms and Monte Carlo simulations.[4]

  • Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity. Scores are typically expressed in terms of free energy of binding (ΔG), with more negative values indicating stronger, more favorable interactions.[13][14][15] These functions evaluate factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[16]

Pre-Docking Protocol: Meticulous Preparation for Meaningful Results

The quality of your input files directly dictates the reliability of the docking output. This preparation phase is arguably the most critical part of the entire process.[17]

Step-by-Step Receptor Preparation

Here, we outline the protocol for preparing the COX-2 receptor, starting from a PDB file.

StepActionRationale (The "Why")
1 Obtain PDB Structure Download the crystal structure of the target protein (e.g., PDB ID: 1CX2) from the RCSB Protein Data Bank.
2 Remove Non-Essential Molecules Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[18][19][20]
3 Repair and Optimize Structure Check for and repair any missing atoms or incomplete side chains.[21] Some software can model missing loops.[18][19]
4 Add Hydrogen Atoms Crystal structures often lack explicit hydrogen atoms. Add them according to standard geometries and ionization states at a physiological pH.[17][18][19]
5 Assign Partial Charges Compute and assign partial atomic charges (e.g., Gasteiger charges) to all atoms in the receptor. This is crucial for calculating electrostatic interactions.[19]
6 Save in Required Format Save the prepared receptor structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[20]

Senior Application Scientist's Note: While most water molecules are removed to simplify the system, certain conserved water molecules within a binding site can be critical for mediating ligand-receptor interactions. Advanced docking protocols may involve retaining these key water molecules. This decision requires careful examination of the literature and multiple crystal structures of the target.[19]

Step-by-Step Ligand Preparation

The ligand, 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, must also be carefully prepared.

StepActionRationale (The "Why")
1 Generate 2D Structure Draw the molecule in a chemical structure editor like MarvinSketch or ChemDraw.[18][22]
2 Convert to 3D and Add Hydrogens Convert the 2D drawing into a 3D structure and add hydrogens appropriate for a physiological pH (typically ~7.4).[23]
3 Energy Minimization Perform a geometry optimization using a force field (e.g., MMFF94) to find a low-energy, stable 3D conformation. This ensures realistic bond lengths and angles.[19]
4 Assign Partial Charges As with the receptor, assign partial charges to the ligand atoms.[23]
5 Define Torsional Bonds Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations (flexibility) during the simulation.[22]
6 Save in Required Format Save the final ligand structure in the appropriate format (e.g., PDBQT).[23]

The Docking Workflow: From Grid to Simulation

With prepared molecules, we can proceed to the docking simulation itself.

The Core Workflow Diagram

The following diagram illustrates the comprehensive workflow for a molecular docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation p1 1. Target Selection (e.g., COX-2 from PDB) p3 3. Receptor Preparation (Remove water, add H, assign charges) p1->p3 p2 2. Ligand Design (2-[...]-benzenecarboxylic acid) p4 4. Ligand Preparation (3D conversion, energy minimization) p2->p4 d1 5. Grid Generation (Define active site box) p3->d1 Receptor File (.pdbqt) p4->d1 Ligand File (.pdbqt) d2 6. Configure Docking Parameters (Set algorithm, exhaustiveness) d1->d2 d3 7. Run Docking (e.g., AutoDock Vina) d2->d3 a1 8. Analyze Poses & Scores (Binding affinity, RMSD) d3->a1 Output Files (Poses & Scores) a2 9. Visualize Interactions (H-bonds, hydrophobic, etc.) a1->a2 a3 10. Validation (Re-docking, MD Simulation) a2->a3 a3->p2 Iterative Refinement

Caption: The molecular docking workflow from preparation to validation.

Grid Generation: Defining the Search Space

Before docking, a grid box must be defined around the active site of the receptor.[24][25] This box specifies the three-dimensional space where the docking algorithm will search for viable binding poses.[16][26] The size and center of this box are critical parameters.

  • For a known binding site: Center the grid on the co-crystallized ligand (if available) or on key catalytic residues identified from the literature.

  • For an unknown binding site ("Blind Docking"): Create a grid box large enough to encompass the entire protein surface.[25] This requires significantly more computational effort and is generally less accurate but can be useful for identifying novel allosteric sites.[25]

Running the Simulation

The docking process is typically initiated via a command-line interface, using a configuration file that specifies the prepared receptor and ligand files, the grid box coordinates, and other parameters like exhaustiveness (how thoroughly the search algorithm explores the solution space).

Post-Docking Analysis: Translating Data into Insight

The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding binding affinity score.[15]

Interpreting Quantitative Data

The primary quantitative outputs are the binding affinity and the Root Mean Square Deviation (RMSD).

  • Binding Affinity (kcal/mol): This score estimates the free energy of binding. More negative values suggest stronger binding.[13][14] Values below -7 kcal/mol suggest moderate interactions, while those below -10 kcal/mol may indicate strong interactions.[14]

  • RMSD (Å): When compared to a known binding pose (like a re-docked crystal ligand), the RMSD measures the average distance between the atoms of the docked pose and the reference pose. An RMSD value < 2.0 Å is generally considered a successful prediction of the binding mode.[13][27][28][29]

Table 1: Hypothetical Docking Results for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid against COX-2

Pose IDBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting ResiduesInteraction Type
1-9.81.1Arg120, Tyr355Hydrogen Bond, π-cation
2-9.51.4Ser530, Val349Hydrogen Bond, Hydrophobic
3-8.73.2Leu531, Ala527Hydrophobic
4-8.52.9Phe518, Trp387π-π Stacking
5-8.14.5Gly526, Met522van der Waals
Visual Analysis of Binding Poses

Quantitative scores alone are insufficient. The most plausible binding poses must be visually inspected using software like PyMOL or ChimeraX.[18][30] The goal is to identify chemically sensible interactions between the ligand and receptor. Look for:

  • Hydrogen Bonds: Key interactions that often anchor the ligand.

  • Hydrophobic Interactions: Contacts between nonpolar regions of the ligand and receptor.

  • Electrostatic Interactions: Such as salt bridges or π-cation interactions.

  • π-π Stacking: Interactions between aromatic rings.

A high-scoring pose that lacks meaningful chemical interactions should be viewed with skepticism.

Post-Docking Analysis Workflow

G start Docking Output Received (Multiple Poses & Scores) q1 Are Binding Affinities Strong (e.g., < -7 kcal/mol)? start->q1 process1 Visualize Top-Scoring Poses q1->process1 Yes end_fail Discard Pose / Re-evaluate q1->end_fail No q2 Are Key Interactions (H-bonds, etc.) Present and Chemically Sensible? process1->q2 process2 Perform Validation (e.g., Re-docking, MD Simulation) q2->process2 Yes q2->end_fail No q3 Is the Pose Stable and Validated (e.g., RMSD < 2Å)? process2->q3 end_success Candidate Pose Identified for Further Study q3->end_success Yes q3->end_fail No

Caption: Decision workflow for analyzing molecular docking results.

Trust but Verify: The Imperative of Validation

Molecular docking provides a static, predictive model.[31] Its results must be validated to be considered reliable.

  • Re-docking a Co-crystallized Ligand: The first step in validating a docking protocol is to take the ligand from the original PDB file, remove it, and then dock it back into the receptor.[27][28] If the protocol is accurate, it should reproduce the original crystallographic pose with an RMSD below 2.0 Å.[27][29] This confirms that the chosen software and parameters can find the correct solution for that specific system.

  • Molecular Dynamics (MD) Simulation: A more advanced validation method is to use the output docking pose as the starting point for a molecular dynamics simulation.[31] MD simulates the movement of atoms over time, providing insight into the stability of the ligand-receptor complex in a more dynamic, physiologically relevant environment.[1][31] If the ligand remains stably bound in the predicted pose throughout the simulation, it increases confidence in the docking result.[31]

Conclusion

This guide has provided a comprehensive framework for conducting a molecular docking study of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid with the COX-2 enzyme. We have emphasized that successful docking is not merely a computational exercise but a multi-step process demanding careful preparation, methodical execution, and critical, multi-faceted analysis. The reliability of the final prediction is entirely dependent on the rigor applied at each stage, from the initial cleaning of the receptor structure to the final validation of the predicted binding pose. By following these field-proven protocols and understanding the causality behind them, researchers can leverage molecular docking as a powerful and predictive tool in the quest for novel therapeutics.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box? Retrieved from [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • bioRxiv. (n.d.). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • PMC. (n.d.). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Retrieved from [Link]

  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results? Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • University of Strasbourg. (2010). DOCKING TUTORIAL. Retrieved from [Link]

  • MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • LookChem. (n.d.). CAS 1718-34-9: Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:1). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • MDPI. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

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Exploratory

binding affinity of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid to target proteins

An In-Depth Technical Guide to Elucidating the Binding Affinity of Novel Small Molecules: A Case Study with 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid Abstract The characterization of the binding affinity betwe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Binding Affinity of Novel Small Molecules: A Case Study with 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

Abstract

The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for determining the binding affinity of a novel compound, using the hypothetical molecule 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid as a case study. We will navigate the critical steps from target identification to the rigorous application of biophysical techniques, emphasizing the rationale behind experimental choices and the principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable binding affinity data for their compounds of interest.

Introduction: The Significance of Binding Affinity in Drug Development

Binding affinity, quantified by the dissociation constant (Kd), is a measure of the strength of the non-covalent interaction between a ligand (e.g., a drug candidate) and its biological target (e.g., a protein). A lower Kd value signifies a stronger interaction. This parameter is of paramount importance as it often correlates with the potency of a drug; a higher affinity typically means that a lower concentration of the drug is required to elicit a therapeutic effect, which can minimize off-target effects and improve the therapeutic index.

For a novel molecule such as 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (hereafter referred to as "NPA"), a thorough understanding of its binding affinity to one or more target proteins is the first step in elucidating its mechanism of action and potential as a therapeutic agent. This guide will outline the methodologies to achieve this.

Target Identification: Finding the Protein Partner for NPA

Before we can measure binding affinity, we must first identify the protein(s) to which NPA binds. This is a critical step, especially for a novel compound with an unknown mechanism of action. A multi-pronged approach, combining computational and experimental methods, is often the most effective.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of NPA. These approaches leverage the chemical structure of the molecule to predict its biological activity.

  • Similarity-Based Methods: These methods, such as those utilizing the ChEMBL database, compare the structure of NPA to known ligands with annotated biological activities. If NPA shares structural similarities with compounds known to bind to a specific protein, that protein becomes a putative target.

  • Panel Docking: This involves computationally docking NPA against a large panel of protein structures. The resulting docking scores can help prioritize potential targets for experimental validation.

Experimental Target Identification

Experimental methods provide direct evidence of NPA binding to cellular proteins.

  • Affinity Chromatography: This is a powerful technique where NPA is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to NPA are retained. These proteins can then be eluted and identified by mass spectrometry.

  • Chemical Proteomics: Techniques such as Cellular Thermal Shift Assay (CETSA) can identify protein targets in a cellular context. CETSA measures the change in thermal stability of proteins upon ligand binding; proteins that bind to NPA will exhibit a shift in their melting temperature.

Biophysical Techniques for Quantifying Binding Affinity

Once a putative target protein has been identified and purified, a suite of biophysical techniques can be employed to accurately determine the binding affinity of NPA. Each technique provides unique insights into the binding event.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (NPA) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of both the kinetics (association and dissociation rates) and the affinity of the interaction.

  • Immobilization of Target Protein: The purified target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations of NPA are prepared in a suitable running buffer.

  • Binding Measurement: The different concentrations of NPA are injected over the sensor surface, and the change in the SPR signal (measured in response units, RU) is monitored over time. A buffer-only injection is used as a reference.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p Purified Target Protein chip Immobilize Protein on Sensor Chip p->chip npa NPA Solution (Concentration Series) inject Inject NPA over Sensor Surface npa->inject chip->inject detect Detect Change in SPR Signal inject->detect sensorgram Generate Sensorgrams detect->sensorgram fit Fit Data to Binding Model sensorgram->fit results Determine ka, kd, Kd fit->results

Caption: Workflow for determining binding kinetics and affinity using SPR.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinity as it directly measures the heat change associated with a binding event. This provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of NPA is loaded into the injection syringe. Both are in the same buffer.

  • Titration: Small aliquots of the NPA solution are injected into the protein solution, and the heat released or absorbed is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of NPA to protein. The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and ΔH.

ITC_Principle cluster_setup ITC Instrument cluster_process Titration Process cluster_output Data Output syringe Syringe with NPA injection Inject NPA into Cell syringe->injection cell Cell with Target Protein cell->injection binding NPA Binds to Protein injection->binding heat Heat is Released or Absorbed binding->heat thermogram Raw Thermogram heat->thermogram isotherm Binding Isotherm thermogram->isotherm thermo_params Determine Kd, n, ΔH, ΔS isotherm->thermo_params

Caption: Principle of Isothermal Titration Calorimetry for thermodynamic characterization.

Fluorescence-Based Assays

Fluorescence-based assays are often used for higher-throughput screening and can provide accurate Kd values.

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled NPA upon binding to the target protein. When the small, fluorescently labeled NPA binds to the much larger protein, it tumbles more slowly in solution, leading to an increase in fluorescence polarization.

  • Förster Resonance Energy Transfer (FRET): FRET measures the energy transfer between a donor fluorophore on the protein and an acceptor fluorophore on NPA (or vice versa). Binding brings the two fluorophores into close proximity, resulting in a FRET signal.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to allow for easy comparison.

TechniqueKey Parameters DeterminedTypical Concentration of ProteinTypical Concentration of NPAThroughput
SPR ka, kd, KdLow (nM to µM)Wide range (nM to mM)Medium
ITC Kd, n, ΔH, ΔSHigh (µM)High (10-20x protein conc.)Low
FP KdLow (nM to µM)Wide range (nM to mM)High

Computational Modeling of the NPA-Protein Interaction

Computational methods can complement experimental data by providing a structural model of how NPA binds to its target protein.

  • Molecular Docking: This technique predicts the preferred orientation of NPA when bound to the target protein to form a stable complex. It can help to identify key amino acid residues involved in the interaction.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the NPA-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules.

Conclusion

Determining the binding affinity of a novel compound like 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is a multi-step process that requires a combination of computational and experimental approaches. By carefully selecting the appropriate techniques, validating the results, and integrating the data, researchers can gain a comprehensive understanding of the molecular interactions that underpin the biological activity of their compound. This knowledge is essential for advancing a compound through the drug discovery pipeline.

References

  • Mendez, D., Gaulton, A., Bento, A. P., Chambers, J., De Veij, M., Félix, E., Magariños, M. P., Mosquera, J. F., Mutowo, P., Nowotka, M., Gordillo-Marañón, M., Hunter, F., Junco, L., Mugumbate, G., Rodriguez-Lopez, M., Atkinson, F., Bosc, N., Radoux, C. J., Segura-Cabrera, A., Hersey, A., & Leach, A. R. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic acids research, 47(D1), D930–D940. [Link]

Protocols & Analytical Methods

Method

The Strategic Utility of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid in Modern Organic Synthesis

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This molecule, a bes...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This molecule, a bespoke chalcone derivative, offers a unique trifecta of reactive centers: a carboxylic acid, an α,β-unsaturated ketone, and a nitroaromatic moiety. This guide will delve into its synthetic preparation and explore its potential as a versatile precursor for a variety of complex heterocyclic scaffolds.

A Multifunctional Building Block: Synthesis and Properties

The title compound, while not extensively documented in current literature, can be reliably synthesized through a base-catalyzed Claisen-Schmidt condensation. This classic reaction provides a straightforward and efficient route to the chalcone backbone.[1][2]

Proposed Synthesis: Claisen-Schmidt Condensation

The most logical synthetic pathway involves the reaction of 2-acetylbenzoic acid with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[3][4]

Experimental Protocol: Synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

  • Materials:

    • 2-acetylbenzoic acid (1.0 eq)

    • 4-nitrobenzaldehyde (1.0 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (e.g., 10-20%)

    • Hydrochloric Acid (for neutralization)

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetylbenzoic acid in ethanol.

    • To this solution, add 4-nitrobenzaldehyde and stir until all solids are dissolved.

    • Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

Key Synthetic Applications: A Gateway to Heterocyclic Scaffolds

The strategic placement of functional groups in 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles with potential pharmacological relevance.

Synthesis of Pyrazoline Derivatives

The α,β-unsaturated ketone system of the chalcone is a prime target for nucleophilic attack. Reaction with hydrazine derivatives leads to the formation of pyrazolines, a class of heterocycles known for a wide range of biological activities.[5][6]

Experimental Protocol: Synthesis of 2-[5-(4-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzoic acid

  • Materials:

    • 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Glacial acetic acid or ethanol

  • Procedure:

    • Dissolve the starting chalcone in glacial acetic acid or ethanol in a round-bottom flask.[7]

    • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.[5]

    • Filter the solid, wash with water, and recrystallize from ethanol to yield the pure product.

Reaction Workflow: From Chalcone to Pyrazoline

Chalcone 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid Pyrazoline 2-[5-(4-Nitrophenyl)-4,5-dihydro- 1H-pyrazol-3-yl]benzoic acid Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Chalcone Solvent Glacial Acetic Acid / Ethanol (Reflux) Solvent->Chalcone

Caption: Workflow for the synthesis of a pyrazoline derivative.

Synthesis of Quinazolinone Derivatives

The presence of the ortho-carboxylic acid group allows for intramolecular cyclization reactions. Treatment of the chalcone with an amine source can lead to the formation of quinazolinone scaffolds, which are prevalent in many biologically active compounds.[8][9][10]

Experimental Protocol: Proposed Synthesis of 2-[2-(4-Nitrostyryl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoic acid

  • Materials:

    • 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (1.0 eq)

    • Ammonium acetate or a primary amine

    • A high-boiling solvent like acetic acid or DMF

  • Procedure:

    • In a reaction vessel, combine the starting chalcone and ammonium acetate (or a primary amine) in a suitable solvent.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction and isolate the product by precipitation or extraction.

    • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway: Chalcone to Quinazolinone

Chalcone 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid Quinazolinone Substituted Quinazolinone Chalcone->Quinazolinone Amidation & Intramolecular Cyclization Amine Amine Source (e.g., NH4OAc) Amine->Chalcone Chalcone 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid Benzodiazepine 1,5-Benzodiazepine Derivative Chalcone->Benzodiazepine Michael Addition & Intramolecular Condensation Diamine o-Phenylenediamine Diamine->Chalcone

Caption: Proposed synthesis of a 1,5-benzodiazepine.

Biological Significance and Future Perspectives

Chalcones and their heterocyclic derivatives are well-known for their broad spectrum of biological activities. The presence of the nitro group in the title compound is of particular interest, as nitro-substituted chalcones have demonstrated significant cytotoxic activity against various cancer cell lines. [11][12][13]Furthermore, the chalcone scaffold is associated with antimicrobial and anti-inflammatory properties. [4][14][15] Table 1: Reported Biological Activities of Related Chalcone Derivatives

Biological ActivityCompound ClassReference(s)
Anticancer/CytotoxicNitro-substituted chalcones[11][12][13]
AntimicrobialChalcone derivatives[4][14][15]
Anti-inflammatoryChalcone derivatives[14]

The versatile reactivity of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, combined with the established biological importance of the resulting heterocyclic systems, positions this molecule as a highly valuable and strategic building block for the discovery of novel therapeutic agents. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted.

References

  • Dancso, A., et al. (2000). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Arkivoc, 2001(3), 113-123.
  • Pop, C., et al. (2020). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 25(19), 4493.
  • BenchChem. (2025). The Pharmacological Profile of Substituted Chalcones: An In-depth Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
  • Singh, A. K., et al. (2013). Synthesis, cytotoxicity and anti-mycobacterial activity evaluation of some newly substituted heterocyclic chalcones. Der Pharma Chemica, 5(6), 185-191.
  • da Silva, G. V. J., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8696.
  • Sashidhara, K. V., et al. (2015). Synthesis of the three nitro-sustituted chalcones.
  • Patel, K., & Shah, S. (2022). Synthesis and Characterization of Various Pyrazolines From Chalcones. International Journal for Research in Applied Science & Engineering Technology, 10(5), 4478-4483.
  • O'Dell, Z., et al. (2019). Synthesis of Pyrazoline Derivatives from Chalcones.
  • Khan, I., et al. (2022). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Arabian Journal of Chemistry, 15(1), 103510.
  • Dhaliwal, J. S., et al. (2022).
  • Singh, R., & Kaur, H. (2015). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 7(10), 224-230.
  • AIP Publishing. (2025). Synthesis and Evaluation of Chalcone Derivatives for Antimicrobial and Antioxidant Activities using Microwave. AIP Conference Proceedings.
  • Kamboj, R. C., et al. (2010). Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica, 2(3), 157-170.
  • Asian Journal of Chemistry. (2024). Synthesis and Antimicrobial Activity of Heterocycle based Chalcone Derivatives. Asian Journal of Chemistry, 36(5), 1231-1236.
  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 355-363.
  • Avendano, C., & Menendez, J. C. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Recent Patents on CNS Drug Discovery, 13(1), 4-23.
  • IntechOpen. (2020).
  • Int. J. Pharm. Sci. Rev. Res. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 84(6), 45-50.
  • Semantic Scholar. (2020).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.
  • Wikipedia. (n.d.).
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  • Al-Amiery, A. A., et al. (2012). Synthesis and Antibacterial Activity of 2-Cinnamyl-5-Substituted-1,3,4-oxadiazole, 1,3,4-thiadiazole and 5-cinnamyl-3-substituted-1,2,4-triazole. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 29-35.
  • El-Sayed, M. A., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 29-41.
  • ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c.
  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis.
  • Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Chemical Sciences.
  • Chen, H., et al. (2012). A simple and straightforward approach toward selective C=C bond reduction by hydrazine. Canadian Journal of Chemistry, 90(10), 758-761.
  • Afsah, E. M., et al. (1987). Synthesis of 2-Cinnamoyl-1,3-indandione Derivatives and their Reactions with Hydrazine, Hydroxylamine Hydrochloride, Thiourea, Secondary Amines and Diethyl Oxalate.
  • Li, Y., et al. (2021). Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. Molecules, 26(15), 4488.
  • ResearchGate. (2025). Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors.
  • Longobardo, L., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d]o[7][11]xazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 31(4), 709.

  • Tang, R., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2095.
  • BenchChem. (2025). Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols.
  • ResearchGate. (n.d.). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3-BrCCl3 to yield 1,2-diacylhydrazines 16.
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  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. RSC Advances.
  • El-Sayed, M. A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 38(11-12), 947-954.
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Sources

Application

Comprehensive In Vivo Dosing and Pharmacodynamic Evaluation Protocol for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

Introduction & Mechanistic Rationale 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (structurally classified as a 2'-carboxy-4-nitrochalcone) is a synthetic chalcone derivative featuring an electrophilic α,β-unsatu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (structurally classified as a 2'-carboxy-4-nitrochalcone) is a synthetic chalcone derivative featuring an electrophilic α,β-unsaturated carbonyl system, a 4-nitro substitution on the B-ring, and a 2-carboxylic acid group on the A-ring. This application note provides a field-proven, self-validating framework for evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, specifically focusing on its anti-inflammatory and neuroprotective potential.

Causality in Molecular Design (E-E-A-T)

The biological activity of chalcone derivatives is heavily dependent on the α,β-unsaturated ketone moiety, which acts as a Michael acceptor[1]. This electrophilic center readily forms covalent adducts with nucleophilic sulfhydryl groups (cysteine residues) on target proteins such as IKKβ and Keap1.

  • The 4-Nitro Substitution: The electron-withdrawing nitro group on the B-ring enhances the electrophilicity of the alkene, increasing the kinetics of target binding and covalent inhibition[2].

  • The 2-Carboxylic Acid Moiety: The carboxylic acid group on the A-ring improves the compound's polarity and provides a critical hydrogen-bond donor/acceptor site, which is highly beneficial for selective cyclooxygenase-2 (COX-2) inhibition[2].

  • Pathway Modulation: By covalently targeting the IKK complex, the compound prevents the phosphorylation and degradation of IκBα. This sequesters NF-κB in the cytoplasm, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS)[3].

Mandatory Visualization: Mechanism of Action

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (TLR4 / TNFR) Stimulus->Receptor IKK IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK IkB IκBα Degradation IKK->IkB Phosphorylation Compound 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid Compound->IKK Michael Addition (Covalent Inhibition) NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, IL-6) NFkB->Transcription

Fig 1. NF-κB pathway inhibition by 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

Formulation Strategy for In Vivo Dosing

Chalcones are highly lipophilic and notoriously exhibit poor aqueous solubility, which can lead to erratic in vivo absorption and variable PK profiles. To ensure a self-validating and reproducible protocol, a co-solvent system utilizing PEG 400 and Tween 80 is employed[4]. This system acts as a self-nanoemulsifying drug delivery system (SNEDDS) upon dilution in aqueous biological fluids.

Table 1: Formulation Vehicle Components & Rationale
ComponentVolume %Function & Experimental Causality
DMSO 5%Primary solvent; highly effective at disrupting the stable crystal lattice of the nitrochalcone.
PEG 400 30%Co-solvent; increases thermodynamic activity and prevents precipitation upon aqueous dilution.
Tween 80 5%Non-ionic surfactant; reduces interfacial tension to stabilize the resulting in vivo nanoemulsion.
0.9% Saline 60%Aqueous diluent; ensures isotonicity and physiological compatibility for IV/IP injection.
Protocol 1: Preparation of the Dosing Formulation (Self-Validating Workflow)
  • Weighing: Accurately weigh the required amount of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid into a sterile glass vial.

  • Primary Solvation: Add the calculated volume of DMSO (5% of final volume). Vortex vigorously for 2 minutes until the solution is completely clear. Validation Check: Any visible particulates indicate incomplete solvation; do not proceed until clear.

  • Surfactant Addition: Add PEG 400 (30%) and Tween 80 (5%). Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: While continuously vortexing or sonicating the mixture, add 0.9% Saline (60%) dropwise. Causality: Adding the aqueous phase slowly under high kinetic energy prevents the hydrophobic chalcone from crashing out, ensuring a uniform, fine emulsion[4].

In Vivo Experimental Protocols

Protocol 2: Pharmacokinetic (PK) Profiling in Mice

This protocol establishes the bioavailability and half-life of the compound, which is critical before initiating long-term efficacy studies.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing to eliminate food-effect variables on absorption. Water remains ad libitum.

  • Administration:

    • Intravenous (IV) Cohort: Administer 10 mg/kg via lateral tail vein injection.

    • Oral (PO) Cohort: Administer 40 mg/kg via oral gavage.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Sample Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Extraction: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Causality: Acetonitrile efficiently precipitates plasma proteins while partitioning the lipophilic chalcone into the organic phase for downstream LC-MS/MS analysis.

Protocol 3: Pharmacodynamic (PD) Efficacy - Carrageenan-Induced Paw Edema

This is the gold-standard in vivo model for evaluating acute anti-inflammatory agents targeting the COX-2 and NF-κB pathways[1].

  • Pre-treatment: Administer the formulated compound (10 mg/kg or 40 mg/kg) or vehicle control via intraperitoneal (IP) injection. Causality: Pre-treatment (typically 1 hour prior to insult) allows the compound to reach Cmax​ and covalently bind target enzymes (IKK/COX-2) before the inflammatory cascade initiates.

  • Inflammatory Insult: Inject 50 µL of 1% (w/v) λ-carrageenan in sterile saline into the subplantar tissue of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (Hour 0) and at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Tissue Harvest: At Hour 6, euthanize the animals. Harvest the paw tissue, snap-freeze in liquid nitrogen, and homogenize for Western blot analysis of COX-2 and nuclear p65 (NF-κB) levels.

Table 2: Experimental Group Design & Expected PD Readouts
GroupTreatmentDoseExpected Paw Edema Inhibition (%)Mechanistic Marker (COX-2 / Nuclear NF-κB)
1 Vehicle (Control)0 mg/kg0%High expression / High nuclear localization
2 Compound (Low)10 mg/kg25 - 35%Moderate suppression
3 Compound (High)40 mg/kg60 - 75%Strong suppression
4 Indomethacin (Ref)10 mg/kg70 - 80%Strong suppression (COX-2 specific)

References

  • MDPI. "Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies". Molecules. URL:[Link]

  • PMC. "2,3-Dimethoxy-2′-hydroxychalcone ameliorates TNF-α-induced ICAM-1 expression and subsequent monocyte adhesiveness via NF-kappaB inhibition and HO-1 induction in HaCaT cells". National Center for Biotechnology Information. URL:[Link]

  • Anticancer Research. "A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis". International Institute of Anticancer Research. URL:[Link]

Sources

Method

spectrophotometric determination of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

An Application Note and Protocol for the Spectrophotometric Determination of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid Abstract This application note provides a comprehensive, validated protocol for the quanti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Spectrophotometric Determination of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

Abstract

This application note provides a comprehensive, validated protocol for the quantitative determination of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid using UV-Visible spectrophotometry. This method is rapid, cost-effective, and reliable, making it suitable for routine analysis in research and quality control settings. The protocol details solvent selection, determination of the wavelength of maximum absorbance (λmax), preparation of standards, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The underlying principle relies on the inherent chromophoric properties of the analyte's chalcone structure, which allows for direct quantification based on the Beer-Lambert law.[4][5]

Principle of the Method

UV-Visible spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength.[6][7] The quantification of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The analyte belongs to the chalcone class of compounds, characterized by an α,β-unsaturated ketone system linking two aromatic rings.[8][9] This extended conjugated system, which includes a nitrophenyl group, is a strong chromophore that absorbs intensely in the UV-Vis region, typically exhibiting a strong absorption band between 340-390 nm.[10] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be accurately determined by interpolation from a calibration curve constructed with standards of known concentrations.

Materials and Instrumentation

Reagents and Chemicals
  • Analyte Standard: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, analytical standard grade (≥98% purity).

  • Solvent: Methanol, HPLC or Spectroscopic Grade.

  • Other: Deionized water for cleaning.

  • Rationale: Methanol is selected as the solvent due to its ability to fully solubilize the analyte and its transparency in the UV-Vis spectrum range of interest. Using high-purity, spectroscopic grade solvent minimizes background absorbance and potential interference.

Instrumentation
  • Spectrophotometer: A double-beam UV-Visible spectrophotometer capable of scanning from 200 to 800 nm.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Analytical Balance: Readable to 0.01 mg.

  • Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL) and pipettes.

  • Ultrasonic Bath: For aiding dissolution.

  • Rationale: Quartz cuvettes are mandatory for this analysis as glass cuvettes absorb significantly in the UV region below 340 nm.[11] Class A volumetric glassware ensures the accuracy required for preparing standard solutions.

Detailed Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a dilute solution: Accurately weigh approximately 5 mg of the analyte standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to create a ~50 µg/mL solution. Further dilute this solution 5-fold to obtain a concentration of approximately 10 µg/mL.

  • Perform a spectral scan: Fill a quartz cuvette with methanol to serve as the blank reference.[11] Fill the sample cuvette with the ~10 µg/mL analyte solution.

  • Scan the spectrum: Scan the sample from 400 nm down to 220 nm.

  • Identify λmax: The wavelength at which the highest absorbance peak is observed is the λmax. This wavelength should be used for all subsequent measurements. For chalcones containing a nitro group, this is expected to be in the 350-390 nm range.[9]

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid standard. Quantitatively transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution. Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards by performing serial dilutions from the primary stock solution using 10 mL volumetric flasks, as suggested in the table below.

Target Concentration (µg/mL)Volume of Stock (100 µg/mL) to Pipette (mL)Final Volume (mL)
2.00.2010
4.00.4010
8.00.8010
12.01.2010
16.01.6010
20.02.0010
Calibration Curve Construction
  • Set the wavelength: Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument: Use methanol as the blank to zero the instrument (autozero).

  • Measure standards: Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling to measure.

  • Plot the data: Create a scatter plot of absorbance (Y-axis) versus concentration (X-axis).

  • Perform linear regression: Calculate the best-fit line for the data. The resulting equation will be in the form y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered linear.[8][12]

Analysis of an Unknown Sample
  • Prepare the sample: Accurately weigh a quantity of the sample expected to contain the analyte and dissolve it in methanol. Perform necessary dilutions with methanol to bring the final concentration within the linear range of the calibration curve (e.g., 2.0 - 20.0 µg/mL).

  • Measure absorbance: Measure the absorbance of the prepared sample solution at λmax against the methanol blank.

  • Calculate concentration: Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the measured solution.

    Concentration (µg/mL) = (Absorbance_sample - c) / m

  • Account for the initial weight and dilution factors to calculate the final concentration in the original sample.

Method Validation Protocol

The analytical method should be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[3][13][14]

G Method Method Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOQ LOQ LOD LOD Linearity->Range defines Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients. This can be demonstrated by comparing the spectrum of the analyte in a pure solvent with the spectrum of the analyte in a sample matrix. The absence of interfering peaks at the chosen λmax indicates specificity.[13]

Linearity & Range
  • Linearity: The ability to obtain test results directly proportional to the analyte concentration.[13] This is determined by performing a linear regression analysis on the calibration curve data. An R² value of ≥ 0.999 is desired.

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[13] For an assay of a drug substance, the typical minimum range is 80% to 120% of the test concentration.[1][13]

Accuracy

Accuracy is the closeness of test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). It is often determined via a recovery study, where a known amount of pure analyte is "spiked" into a sample matrix.

Protocol:

  • Prepare samples spiked with the analyte at three levels: 80%, 100%, and 120% of the target analytical concentration.

  • Analyze these samples (n=3 for each level) using the developed method.

  • Calculate the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and equipment.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD). The %RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst or on different equipment.

    • Compare the results from both days. The %RSD over the two days should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where:

  • σ = The standard deviation of the y-intercept of the regression line.

  • S = The slope of the calibration curve.

Results and Data Presentation

All quantitative validation data should be summarized in a clear, tabular format for easy interpretation.

Table 1: Summary of Method Validation Parameters

Parameter Acceptance Criteria Result
λmax N/A e.g., 365 nm
Linearity
Range e.g., 2.0 - 20.0 µg/mL Pass
Correlation Coefficient (R²) ≥ 0.999 e.g., 0.9995
Regression Equation N/A e.g., y = 0.045x + 0.002
Accuracy (% Recovery)
80% Level 98.0 - 102.0% e.g., 99.5%
100% Level 98.0 - 102.0% e.g., 100.2%
120% Level 98.0 - 102.0% e.g., 101.1%
Precision (% RSD)
Repeatability (Intra-day) ≤ 2% e.g., 0.85%
Intermediate Precision (Inter-day) ≤ 2% e.g., 1.25%
Sensitivity
LOD Calculated e.g., 0.15 µg/mL

| LOQ | Calculated | e.g., 0.45 µg/mL |

Workflow Visualization

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Reporting P1 Weigh Analyte Standard P2 Prepare 100 µg/mL Stock Solution P1->P2 P3 Perform Serial Dilutions (Working Standards) P2->P3 A2 Measure Absorbance of Standards P3->A2 A1 Determine λmax A1->A2 A3 Construct Calibration Curve (y = mx + c, R² ≥ 0.999) A2->A3 A4 Prepare & Measure Unknown Sample A3->A4 C1 Calculate Concentration (Abs - c) / m A4->C1 C2 Apply Dilution Factor C1->C2 C3 Report Final Result C2->C3

References

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Alentic Microscience. [Link]

  • Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. ResearchGate. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. ResearchGate. [Link]

  • What is a UV-Vis Spectrophotometer? DeNovix. [Link]

  • 3 Major Functions and Applications of UV-Visible Spectrophotometry. Drawell. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

  • UV-Vis Spectrophotometry: Principles and Environmental Applications. AQUALABO. [Link]

  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. National Center for Biotechnology Information (PMC). [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Utilizing 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid in Cell Culture Assays

Introduction: Targeting the JNK Pathway The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the JNK Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and cell differentiation.[1] Dysregulation of the JNK signaling cascade has been implicated in a variety of pathological conditions, such as neurodegenerative diseases, inflammatory disorders, and certain cancers.[2] This makes the JNK pathway a compelling target for therapeutic intervention. 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is a compound that has been investigated for its potential as a JNK inhibitor.[3][4] This document provides a comprehensive guide for researchers on the preparation and application of this compound in cell-based assays to probe the JNK signaling pathway.

Compound Profile: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

PropertyValueSource
IUPAC Name 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic acidN/A
Molecular Formula C16H11NO5N/A
Molecular Weight 297.26 g/mol N/A
CAS Number 35348-95-9N/A
Appearance Crystalline solidN/A
Solubility Soluble in DMSO and ethanolN/A

Mechanism of Action: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is believed to function as an inhibitor of JNK.[5] The JNK signaling pathway is a multi-tiered cascade that is typically activated by stress stimuli such as UV radiation and inflammatory cytokines.[6] This leads to the sequential phosphorylation and activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun.[7] Phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses.[7][8] By inhibiting JNK, 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is expected to block the phosphorylation of c-Jun and modulate the expression of JNK-dependent genes.

JNK Signaling Pathway

JNK_Pathway Stress Stress Stimuli (UV, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p GeneExpression Gene Expression (e.g., Apoptosis, Inflammation) cJun->GeneExpression Inhibitor 2-[3-(4-Nitrophenyl)acryloyl] -benzenecarboxylic acid Inhibitor->JNK

Caption: The JNK signaling cascade and the inhibitory point of the compound.

Safety and Handling

Warning: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid may cause skin and eye irritation.[9][10] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[9][11] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][12]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a concentrated stock solution of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for your cell line

Procedure:

  • Stock Solution Preparation (10 mM):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 2.97 mg of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid powder and add it to the tared tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. This yields a 10 mM stock solution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

    • It is crucial to perform serial dilutions to obtain a range of concentrations for dose-response experiments.

    • Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) in your experiments.

Protocol 2: Cell Viability Assessment using MTT Assay

Before evaluating the inhibitory effect of the compound on the JNK pathway, it is essential to determine its cytotoxic profile. The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Materials:

  • Cells of interest

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • Working solutions of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13][16]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][18]

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis of Phospho-c-Jun

To confirm the inhibitory effect of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid on the JNK pathway, the phosphorylation status of its downstream target, c-Jun, can be assessed by Western blotting.[1]

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • Working solutions of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

  • JNK pathway activator (e.g., Anisomycin or UV irradiation)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63)[7][19][20] and anti-total c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid for a predetermined time (e.g., 1-2 hours).

    • Stimulate the JNK pathway with an appropriate agonist (e.g., 25 µg/mL Anisomycin for 30 minutes or UV irradiation followed by a recovery period).[1][20]

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes.[19]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[21]

    • Collect the supernatant (whole-cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow

Caption: A streamlined workflow for assessing the compound's activity.

References

  • Boster Biological Technology. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wang, et al. (2016). Kinase inhibitors and MTT assay. Bio-protocol. Retrieved from [Link]

  • HD-Chemicals. (n.d.). 1 - Safety Data Sheet - Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of covalent JNK inhibitors in cell-based tests. Retrieved from [Link]

  • CloudSDS. (2024, September 26). Benzoic Acid Hazards and How to Manage Them. Retrieved from [Link]

  • PubChem. (n.d.). 8,10,11-Trihydroxy-9-(Hydroxymethyl)-1,2,6A,6B,9,12A-Hexamethyl-2,3,4,5,6,6A,7,8,8A,10,11,12,13,14B-Tetradecahydro-1H-Picene-4A-Carboxylic Acid. Retrieved from [Link]

  • Graczyk, P. P. (2013). JNK inhibitors as anti-inflammatory and neuroprotective agents. Future Medicinal Chemistry, 5(5), 539–551. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Aniline-2-sulfonic acid. Retrieved from [Link]

  • MDPI. (2020, March 2). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Retrieved from [Link]

  • PubMed. (2023, March 9). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(4-methoxyanilino)anthraquinone. Retrieved from [Link]

  • MDPI. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • NextSDS. (n.d.). (Z)-2-ACETAMIDO-3-(4-NITROPHENYL)ACRYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)propionic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthesis Yield of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

Welcome to the technical support center for the synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chalcone synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.

Overview of the Synthesis

The synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is a classic example of a Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation between an aromatic aldehyde (2-carboxybenzaldehyde) and a ketone (4-nitroacetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2]

The selectivity of the Claisen-Schmidt reaction is driven by the fact that the aromatic aldehyde, 2-carboxybenzaldehyde, lacks α-hydrogens and therefore cannot form an enolate ion to act as a nucleophile.[3] This ensures it serves exclusively as the electrophile. The ketone, 4-nitroacetophenone, possesses acidic α-protons (made more acidic by the electron-withdrawing nitro group) and readily forms a nucleophilic enolate in the presence of a base.[4]

Reaction Scheme:

Figure 1. Claisen-Schmidt condensation between 2-carboxybenzaldehyde and 4-nitroacetophenone.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol condensation mechanism, followed by a rapid dehydration step to yield the stable, conjugated chalcone product.

Claisen_Schmidt_Mechanism start 1. Enolate Formation enolate Base (e.g., OH⁻) abstracts an α-proton from 4-nitroacetophenone to form a -stabilized enolate ion. start->enolate attack 2. Nucleophilic Attack enolate->attack aldol_adduct The enolate attacks the electrophilic carbonyl carbon of 2-carboxybenzaldehyde. attack->aldol_adduct protonation 3. Protonation aldol_adduct->protonation alkoxide The resulting alkoxide intermediate is protonated by the solvent (e.g., H₂O) to form the β-hydroxy ketone (aldol adduct). protonation->alkoxide dehydration 4. Dehydration alkoxide->dehydration chalcone The aldol adduct rapidly undergoes base-catalyzed dehydration (elimination of H₂O) to form the final α,β-unsaturated ketone (chalcone). dehydration->chalcone

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low? A1: Low yield in this specific synthesis is often due to two primary factors: base deactivation and a competing side reaction . The starting material, 2-carboxybenzaldehyde, has an acidic carboxylic acid proton. The base catalyst (e.g., NaOH, KOH) can be consumed by an acid-base reaction with this group, reducing the amount of base available to generate the required enolate from 4-nitroacetophenone. Additionally, under strongly basic conditions, 2-carboxybenzaldehyde can undergo a Cannizzaro reaction.[3] See the Troubleshooting Guide for detailed solutions.

Q2: The reaction mixture turned very dark, and I isolated a sticky tar instead of a solid product. What happened? A2: Tar formation is typically a sign of polymerization or decomposition, which can occur if the reaction conditions are too harsh. This may be caused by using too high a concentration of a strong base or excessive heating. Try using a milder base, lowering the reaction temperature, or reducing the reaction time. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial to avoid over-running the reaction.

Q3: My product is not precipitating out of the ethanol solution after the reaction. How can I isolate it? A3: If the product does not precipitate upon cooling, it may be too soluble in the reaction solvent.[3] First, try adding the reaction mixture to a beaker of ice-cold water; the increased polarity should induce precipitation of the organic product. If that fails, you can remove the ethanol under reduced pressure (rotary evaporation) and then perform an acid-base extraction on the residue.

Q4: What is the best base catalyst for this reaction? A4: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts for Claisen-Schmidt condensations.[3] For this specific reaction, due to the acidic nature of 2-carboxybenzaldehyde, using a slight excess of the base is often necessary. Solvent-free methods using solid NaOH have also been reported to give excellent yields in short reaction times.[5]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Problem: Low or No Product Yield

Low yield is the most frequently encountered issue. The logical flow below can help diagnose the root cause.

Troubleshooting_Yield start Start: Low Yield Observed check_base Was >1 equivalent of base used? start->check_base add_base Action: Increase base to 1.5-2.2 eq. to compensate for acidic proton. check_base->add_base No check_tlc Does TLC show unreacted 2-carboxybenzaldehyde and no product formation? check_base->check_tlc Yes success Yield Improved add_base->success cannizzaro Possible Cause: Cannizzaro side reaction is consuming aldehyde. check_tlc->cannizzaro Yes check_purity Are starting materials pure? check_tlc->check_purity No, some product seen cannizzaro_solution Action: 1. Use lower temperature (0-10 °C). 2. Add aldehyde slowly to the ketone/base mixture. 3. Consider a milder catalyst. cannizzaro->cannizzaro_solution cannizzaro_solution->success purify_reagents Action: Purify starting materials (e.g., recrystallize ketone, distill aldehyde). check_purity->purify_reagents No check_purity->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low product yield.

Detailed Causes and Solutions:

  • Cause A: Insufficient Active Base

    • Explanation: The carboxylic acid on 2-carboxybenzaldehyde will react with the hydroxide base in a 1:1 stoichiometric acid-base neutralization. This consumes the base needed to catalyze the condensation. If you use only a catalytic amount or 1.0 equivalent of base, there may not be enough left to deprotonate the 4-nitroacetophenone effectively.

    • Solution: Use an excess of the base. A starting point of 2.0-2.2 equivalents relative to the 4-nitroacetophenone is recommended. One equivalent will be neutralized by the carboxylic acid, leaving sufficient excess to catalyze the reaction.

  • Cause B: Competing Cannizzaro Reaction

    • Explanation: Aldehydes without α-hydrogens, like 2-carboxybenzaldehyde, can undergo self-disproportionation in the presence of a strong base. Two molecules of the aldehyde react to produce one molecule of a carboxylic acid and one molecule of an alcohol.[3] This side reaction consumes your starting material.

    • Solution:

      • Lower the Temperature: Perform the reaction in an ice bath (0-5 °C). This slows down the rate of the Cannizzaro reaction more significantly than the Claisen-Schmidt condensation.

      • Slow Addition: Add the 2-carboxybenzaldehyde solution slowly to the mixture of 4-nitroacetophenone and base. This keeps the instantaneous concentration of the aldehyde low, disfavoring the second-order Cannizzaro reaction.

  • Cause C: Poor Reagent Purity

    • Explanation: Aldehydes are prone to oxidation to carboxylic acids upon storage. If your 2-carboxybenzaldehyde is old or has been improperly stored, it may contain significant amounts of 2-carboxybenzoic acid, which will not participate in the reaction.

    • Solution: Check the purity of your starting materials via NMR or melting point analysis. If necessary, purify the aldehyde by recrystallization or distillation before use.

Problem: Product is Impure and Difficult to Purify
  • Cause A: Contamination with Unreacted Starting Materials

    • Explanation: An incomplete reaction will leave starting materials in your crude product. Their similar polarities can sometimes make purification by simple recrystallization challenging.

    • Solution:

      • Monitor with TLC: Track the reaction's progress to ensure the limiting reagent is fully consumed.

      • Optimize Washing: Wash the filtered crude product thoroughly with cold water to remove the base and any water-soluble salts, followed by a wash with a small amount of cold ethanol or a non-polar solvent like hexane to remove less polar impurities.[3][6]

  • Cause B: Presence of Neutral Byproducts (e.g., from Cannizzaro reaction)

    • Explanation: The alcohol formed from the Cannizzaro reaction is a neutral byproduct. If it co-precipitates with your desired product, it can be difficult to remove by standard recrystallization.

    • Solution: Acid-Base Extraction. This technique leverages the acidic nature of your desired product.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a weak aqueous base solution (e.g., 5% sodium bicarbonate). Your desired carboxylic acid product will move into the aqueous layer as its sodium salt. The neutral byproduct will remain in the organic layer.

      • Separate the aqueous layer and slowly acidify it with cold 1M HCl until the product precipitates.

      • Filter, wash with cold water, and dry the purified product.

Experimental Protocols

Protocol 1: Standard Synthesis

This protocol is a baseline method for the synthesis.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroacetophenone (1.0 eq) in 95% ethanol (approx. 4-5 mL per gram of ketone).

  • Base Addition: In a separate container, prepare a solution of sodium hydroxide (NaOH, 1.2 eq) in a minimal amount of water and add it to the ethanol solution. Stir at room temperature for 5 minutes.[3]

  • Aldehyde Addition: Dissolve 2-carboxybenzaldehyde (1.0 eq) in a minimal amount of 95% ethanol and add it dropwise to the stirring ketone/base mixture over 10-15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature. The product may begin to precipitate. Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is often complete within 2-4 hours.[3]

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.[6]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water and then ice-cold ethanol to remove residual base and unreacted starting materials.[6]

  • Drying: Dry the purified product in a vacuum oven. Characterize by determining the yield, melting point, and spectroscopic methods (¹H NMR, IR).

Protocol 2: Optimized High-Yield Synthesis

This protocol incorporates troubleshooting insights to maximize yield.

ParameterOptimized ConditionRationale
Base Stoichiometry 2.1 equivalents of NaOH or KOHCompensates for the acidic proton on 2-carboxybenzaldehyde, ensuring sufficient catalytic base.
Temperature 0-5 °C (Ice Bath)Minimizes the competing Cannizzaro side reaction.[3]
Order of Addition Slow, dropwise addition of aldehyde to ketone/base mixtureKeeps aldehyde concentration low to disfavor the Cannizzaro side reaction.
Work-up Acidification & ExtractionPouring the reaction mixture into dilute acid, followed by extraction, can improve recovery if precipitation is poor.

Step-by-Step Procedure:

  • Preparation: In a flask, dissolve 4-nitroacetophenone (1.0 eq) and NaOH (2.1 eq) in 95% ethanol. Cool the mixture to 0-5 °C in an ice bath with magnetic stirring.

  • Aldehyde Addition: Dissolve 2-carboxybenzaldehyde (1.05 eq, a slight excess can help drive the reaction to completion) in a minimal amount of cold 95% ethanol. Add this solution dropwise to the cold, stirring base/ketone mixture over 30 minutes.

  • Reaction: Maintain the temperature at 0-5 °C and stir vigorously. Monitor the reaction by TLC until the 4-nitroacetophenone spot has disappeared (typically 3-5 hours).

  • Isolation & Purification:

    • Pour the cold reaction mixture into a beaker containing ice and enough 1M HCl to neutralize the excess base and protonate the product (final pH ~2).

    • A solid should precipitate. If not, extract the mixture with ethyl acetate (3x).

    • Collect the solid by vacuum filtration (or combine organic extracts, dry with MgSO₄, and evaporate the solvent).

    • Wash the crude solid with cold water and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

References

  • Claisen-Schmidt-Condensation.pdf. (n.d.).
  • One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation | ACS Symposium Series - ACS Publications. (2016, November 16).
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. - ResearchGate. (n.d.).
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.).
  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19).
  • Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. (n.d.).
  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem. (n.d.).
  • Fast Claisen condensation reaction optimization in a continuous flow reactor - Celon Pharma. (n.d.).
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - PMC. (n.d.).
  • Claisen-Schmidt Condensation. (n.d.).
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances | Frontiers Research Topic. (n.d.).

Sources

Optimization

Technical Support Center: Handling &amp; Solubilization of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This compound is a carboxylated chalcone derivative characterized by a highly lipophilic diphenylpropenone backbone, an electron-withdrawing 4-nitro group, and a pH-sensitive ortho-carboxylic acid moiety.

Because of its structural dualism, researchers frequently encounter issues with precipitation, inconsistent dosing, and solvent-induced cytotoxicity. This guide provides field-proven, self-validating protocols to ensure scientific integrity in your in vitro assays.

Physicochemical Profiling & Causality

Understanding the molecular behavior of this compound is critical for successful assay design. The massive hydrophobic bulk of the two aromatic rings severely restricts aqueous solubility. However, the presence of the carboxylic acid group (estimated pKa ~4.0) acts as a thermodynamic "switch."

In acidic or unbuffered neutral environments, the molecule remains protonated and highly hydrophobic. When transitioning from a pure organic solvent to an aqueous buffer, the rapid solvent exchange causes local supersaturation, forcing the compound to exceed its thermodynamic solubility limit and undergo nucleation (crashing out) [1]. Adjusting the aqueous buffer to physiological or slightly basic pH (pH ≥ 7.4) ensures deprotonation to the carboxylate anion, significantly enhancing ion-dipole interactions with water [2].

Mechanism Compound 2-[3-(4-Nitrophenyl)acryloyl]- benzoic acid LowPH pH < 6.0 (Acidic) Compound->LowPH HighPH pH > 7.4 (Basic/Physiological) Compound->HighPH Protonated -COOH (Protonated) High Lipophilicity LowPH->Protonated Deprotonated -COO⁻ (Deprotonated) Ion-Dipole Interactions HighPH->Deprotonated Precip Precipitation / Crashing Out Protonated->Precip Soluble Aqueous Solubilization Deprotonated->Soluble

Caption: Logical relationship between media pH, compound ionization state, and resulting aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when added to cell culture media? A1: This is a classic "crashing out" phenomenon. It occurs because the local environment of the chalcone rapidly shifts from a favorable organic solvent (DMSO) to an unfavorable aqueous one [1]. If the media is cold or poorly buffered, the carboxylic acid remains protonated, and the compound nucleates before it can disperse.

Q2: What is the optimal solvent for creating a master stock? A2: Dimethyl sulfoxide (DMSO) is the universal standard due to its high solubilizing power for hydrophobic chalcone backbones[3]. Always use anhydrous, cell-culture grade DMSO. Moisture contamination in standard benchtop DMSO will drastically reduce the solubility limit of the stock over time.

Q3: What is the maximum final concentration of DMSO I can use in my assays? A3: To avoid solvent-induced cytotoxicity and off-target membrane effects, the final concentration of DMSO in your cell culture medium must be kept at or below 0.5% (v/v) [1]. For highly sensitive primary cells, limit this to 0.1% (v/v).

Troubleshooting Guide: Resolving Common Failures
SymptomMechanistic CauseCorrective Action
Immediate cloudiness upon dilution Localized supersaturation and rapid nucleation due to solvent shock.Pre-warm the aqueous media to 37°C. Add the DMSO stock dropwise while continuously vortexing the media to ensure rapid dispersion.
Inconsistent IC50 / Assay Results Micro-precipitates forming in the wells, leading to an artificially low actual concentration of the drug in solution.Perform a microscopic validation check (see Protocol 2). If crystals are present, lower the top concentration of your dose-response curve.
Degradation of DMSO Stock The enone moiety in the chalcone backbone is susceptible to photo-oxidation and hydration if moisture is present [3].Store stocks in amber vials at -20°C. Use anhydrous DMSO and purge vials with Argon or Nitrogen gas before sealing.
Quantitative Solubility Data

The following table summarizes the expected solubility thresholds for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid to guide your experimental design.

Solvent / Media EnvironmentTemperatureEstimated Solubility LimitNotes & Causality
Anhydrous DMSO 25°C> 50 mMOptimal for master stock. Solvates both polar and non-polar moieties [3].
Aqueous Buffer (pH 4.0) 25°C< 0.1 mMHighly insoluble. Carboxylic acid is fully protonated.
Aqueous Buffer (pH 7.4) 37°C~ 0.5 - 1.0 mMSoluble via deprotonation. Requires careful step-down dilution [2].
Standard Cell Culture Media 37°C≤ 100 µMLimited by the mandatory ≤ 0.5% final DMSO concentration rule [1].
Self-Validating Experimental Protocols

To guarantee scientific rigor, every protocol below includes a Validation Checkpoint . If the checkpoint fails, the system is compromised, and the step must be repeated to prevent downstream data artifacts.

Protocol 1: Preparation of 50 mM Anhydrous DMSO Master Stock
  • Equilibration: Remove the lyophilized compound from the freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient condensation, and moisture severely limits DMSO solubility.

  • Weighing: Weigh the required mass using an analytical balance into a sterile, amber glass vial.

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Checkpoint: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a pellet is visible , the compound has not fully dissolved (likely due to moisture in the DMSO). Discard and remake. If clear, proceed to aliquot and store at -20°C.

Protocol 2: Step-Down Aqueous Dilution for Cell-Based Assays
  • Preparation: Thaw the 50 mM DMSO master stock at room temperature and vortex to ensure homogeneity.

  • Thermal Matching: Pre-warm your target aqueous buffer or complete cell culture medium to 37°C. Causality: Thermodynamics dictate that higher temperatures increase the kinetic energy of the solvent, preventing immediate nucleation.

  • Dropwise Addition: While vortexing or magnetically stirring the warmed media, add the DMSO stock dropwise. Never add the aqueous media directly into the pure DMSO stock.

  • Concentration Limit: Ensure the final volume of DMSO does not exceed 0.5% of the total solution volume.

  • Validation Checkpoint: Transfer 100 µL of the final working solution to a clear 96-well plate. Observe under a phase-contrast microscope at 20x magnification. If highly refractile micro-crystals are visible , the compound has crashed out. You must reduce your target concentration or introduce a solubilizing agent (e.g., 0.1% Tween-80).

Workflow A Weigh Compound (Room Temp) B Add Anhydrous DMSO (Vortex/Sonicate) A->B C 50 mM Master Stock (Store at -20°C) B->C D Pre-warm Aqueous Media (37°C) C->D E Add Stock Dropwise (Max 0.5% DMSO) D->E F Microscopic Verification (Check for Micro-crystals) E->F

Caption: Step-by-step workflow for preparing DMSO stocks and aqueous dilutions of chalcone derivatives.

References
  • MDPI. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. MDPI.com. Available at:[Link]

Troubleshooting

Technical Support Center: Crystallization of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges with the crystallization of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges with the crystallization of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. The advice herein is grounded in fundamental principles of physical organic chemistry and crystallization theory, addressing the unique challenges posed by the molecule's distinct functional groups.

Introduction: Understanding the Molecule

Successful crystallization of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid requires an appreciation of its structural features. The molecule possesses a combination of a carboxylic acid, a nitro group, a ketone, an alkene, and multiple aromatic rings. This blend of polar, hydrogen-bonding moieties and large, rigid non-polar regions presents specific challenges:

  • High Polarity: The carboxylic acid and nitro groups introduce strong dipole moments and hydrogen bonding capabilities.

  • Hydrogen Bonding: The carboxylic acid can form strong dimeric interactions, while the nitro group's oxygen atoms can act as hydrogen bond acceptors.[1][2]

  • Complex Interactions: The nitro group can also participate in weaker, structure-directing interactions, such as π-π stacking and O···π interactions, which can influence crystal packing.[3]

  • Solubility Profile: The combination of polar and non-polar domains can make finding a single ideal solvent difficult, often necessitating the use of mixed-solvent systems.

This guide will address the common issues arising from these properties in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound has completely dissolved in the hot solvent, but no crystals form upon cooling. What are my next steps?

This is a classic problem of failed nucleation, where the solution remains supersaturated but lacks a trigger to begin crystal formation.

Causality: Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline seed) and growth. Your solution has achieved supersaturation, but the energy barrier for nucleation has not been overcome.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections created on the glass can serve as nucleation sites for crystal growth.[4]

  • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution. A seed crystal provides a pre-existing template, bypassing the initial nucleation barrier.[4][5]

  • Concentrate the Solution: Re-heat the solution and carefully boil off a small portion of the solvent (10-15%). This increases the concentration and the degree of supersaturation upon cooling, making spontaneous nucleation more likely.[5]

  • Drastic Cooling: If gentle cooling fails, try placing the flask in an ice bath or even a dry ice/acetone bath for a short period. While rapid cooling can sometimes lead to smaller or less pure crystals, it can be effective at forcing nucleation when other methods fail.[5]

G start Supersaturated Solution, No Crystals scratch Scratch with Glass Rod start->scratch Method 1 seed Add a Seed Crystal start->seed Method 2 concentrate Reduce Solvent Volume (Increase Concentration) start->concentrate Method 3 scratch->seed end Crystals Form scratch->end Success seed->concentrate seed->end Success crash_cool Use Low-Temp Bath (e.g., Ice) concentrate->crash_cool Last Resort concentrate->end Success crash_cool->end Success fail Re-evaluate Solvent crash_cool->fail Failure

Caption: Workflow for inducing nucleation in a supersaturated solution.

Q2: Instead of solid crystals, my compound is precipitating as an oil or a sticky gum. How can I resolve this "oiling out"?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[6] This is often due to the solution being too concentrated or cooling too quickly.

Causality: The solubility of your compound drops so rapidly upon cooling that it crashes out of solution before the molecules have time to arrange themselves into an ordered, lower-energy crystal lattice.

Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add more of the same solvent (e.g., 10-25% additional volume) to lower the saturation point to a temperature below the compound's melting point.[5]

  • Slow Down the Cooling: Once redissolved, allow the flask to cool as slowly as possible. Insulate the flask by wrapping it in glass wool or placing it in a large beaker of warm water (a dewar flask is also excellent). This provides more time for proper crystal growth.

  • Change the Solvent System:

    • Lower Boiling Point Solvent: A solvent with a lower boiling point may help, as the maximum temperature of the solution will be lower, reducing the risk of oiling out.[6]

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, THF). Then, slowly add a "poor" or "anti-solvent" (e.g., hexane, water) dropwise at a slightly elevated temperature until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.

Q3: How do I select the best solvent for crystallizing this specific compound?

Solvent selection is the most critical step in crystallization.[4] The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below. Given the molecule's mixed polarity, a systematic screening is the most reliable approach.

Guiding Principles:

  • The carboxylic acid group suggests solubility in polar, hydrogen-bond-donating solvents like alcohols (methanol, ethanol).[6]

  • The large aromatic structure suggests solubility in solvents like toluene, ethyl acetate, or acetone.[7]

  • The polar nitro group contributes to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).[7]

  • Highly non-polar solvents like hexane or petroleum ether are likely to be poor solvents and may serve well as "anti-solvents".[4]

Data Presentation: Common Solvents for Crystallization

SolventTypeBoiling Point (°C)Notes for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid
EthanolPolar Protic78Good starting point. Strong H-bonding with the carboxylic acid.[6]
MethanolPolar Protic65Similar to ethanol but more polar; may be too good a solvent.[6]
Ethyl AcetateMedium Polarity77Often a good balance for molecules with mixed polarity.[4]
AcetonePolar Aprotic56Good general-purpose solvent, but its low boiling point can lead to rapid evaporation and crashing out.[7]
TolueneNonpolar111May dissolve the aromatic portions well; its high boiling point can increase the risk of oiling out.[6]
AcetonitrilePolar Aprotic82Can be effective for polar compounds.[7]
Hexane / HeptaneNonpolar69 / 98Likely to be very poor solvents; excellent candidates for use as an anti-solvent.[4]
WaterPolar Protic100Unlikely to be a good single solvent due to the large non-polar backbone, but can be used as an anti-solvent with alcohols or acetone.

Experimental Protocol: Solvent Screening

  • Preparation: Place a small amount (5-10 mg) of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (start with ~0.2 mL). Observe if the compound dissolves completely at room temperature. If it does, that solvent is likely too effective for single-solvent recrystallization.

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent in small portions until the solid just dissolves at the boiling point. Record the approximate volume.

  • Cooling Test: Allow the tubes that showed good hot-dissolving/poor cold-solubility characteristics to cool slowly to room temperature, then in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: Choose the solvent that provides a high recovery of well-formed crystals.

G cluster_0 System at High Temperature cluster_1 System at Low Temperature a Compound Dissolved in 'Good' Solvent (e.g., Ethanol) b Slowly Add 'Anti-Solvent' (e.g., Water/Hexane) to induce supersaturation a->b c Compound Crystallizes d Slow Cooling b->d d->c

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Optimization

Technical Support Center: Synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This document provides in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the reduction of impurities, encountered during its preparation via the Claisen-Schmidt condensation.

I. Understanding the Synthesis and Potential Impurities

The preparation of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2-acetylbenzoic acid and 4-nitrobenzaldehyde. While this reaction is generally robust, the presence of multiple functional groups and reactive intermediates can lead to the formation of several impurities, complicating purification and impacting final product quality.

A clear understanding of the reaction mechanism and potential side reactions is paramount for effective troubleshooting.

dot graph "Synthesis_and_Side_Reactions" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Reactants Reactant1 [label="2-Acetylbenzoic Acid"]; Reactant2 [label="4-Nitrobenzaldehyde"];

// Intermediates and Products Enolate [label="Enolate of\n2-Acetylbenzoic Acid", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2-[3-(4-Nitrophenyl)acryloyl]-\nbenzenecarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelfCond [label="Self-condensation Product\nof 2-Acetylbenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cannizzaro [label="Cannizzaro Products:\n4-Nitrobenzyl alcohol &\n4-Nitrobenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; MichaelAdduct [label="Michael Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Pathways Reactant1 -> Enolate [label="Base (e.g., NaOH, KOH)"]; {rank=same; Enolate; Reactant2;} Enolate -> Product [label="Attacks Aldehyde"]; Enolate -> SelfCond [label="Attacks another\n2-Acetylbenzoic Acid"]; Reactant2 -> Cannizzaro [label="Strong Base,\nHigh Temp."]; Product -> MichaelAdduct [label="Excess Enolate"]; } Caption: Synthesis pathway and major side reactions.

II. Troubleshooting Guide: A Proactive Approach to Purity

This section addresses specific experimental observations and provides actionable solutions to mitigate impurity formation.

Observation Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Competing side reactions (Self-condensation, Cannizzaro). 3. Suboptimal catalyst concentration or choice.1. Monitor reaction progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials. 2. Control stoichiometry and addition: Slowly add the 2-acetylbenzoic acid to a mixture of 4-nitrobenzaldehyde and the base to favor the desired cross-condensation.[1] Using a slight excess of the aldehyde can also be beneficial. 3. Optimize catalyst: The ideal catalyst and its concentration should be determined empirically. Common bases include NaOH and KOH.[2]
Presence of a Major Impurity with a Similar Rf to the Product 1. Self-condensation of 2-acetylbenzoic acid. 2. Michael addition of the enolate to the chalcone product.1. Minimize ketone self-condensation: The slow addition of the ketone to the aldehyde and base mixture is crucial.[1] 2. Control reaction time: Extended reaction times can increase the likelihood of Michael addition.[1] Monitor the reaction closely and quench it upon completion.
Formation of Acidic and Alcoholic Byproducts Cannizzaro reaction of 4-nitrobenzaldehyde.1. Use milder basic conditions: Avoid high concentrations of strong bases.[1] 2. Lower the reaction temperature: Performing the reaction at room temperature or in an ice bath can significantly reduce the rate of the Cannizzaro reaction.[1] 3. Slow base addition: This helps maintain a lower instantaneous base concentration.[1]
Colored Impurities in the Final Product Oxidation or other side reactions leading to chromophoric byproducts.1. Recrystallization with activated charcoal: The charcoal can adsorb colored impurities, which are then removed by hot filtration. Use a minimal amount of charcoal to avoid significant product loss.
Difficulty in Isolating a Pure Solid Product 1. Presence of unreacted starting materials. 2. Formation of an oily mixture of products.1. Purification by column chromatography: This is an effective method for separating the desired product from impurities and starting materials.[3] 2. Recrystallization: A well-chosen solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor.[3][4]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid?

A1: The primary impurities arise from side reactions inherent to the Claisen-Schmidt condensation. These include:

  • Self-condensation product of 2-acetylbenzoic acid: This occurs when the enolate of 2-acetylbenzoic acid reacts with another molecule of itself instead of the 4-nitrobenzaldehyde.[1]

  • Cannizzaro reaction products: Under strongly basic conditions, 4-nitrobenzaldehyde can disproportionate to form 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.[1]

  • Michael adduct: The desired α,β-unsaturated ketone product can be attacked by another enolate in a conjugate addition.[1]

  • Unreacted starting materials: Incomplete reactions will leave residual 2-acetylbenzoic acid and 4-nitrobenzaldehyde.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2][4] A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials, the product, and any major byproducts.[2] The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.

Q3: What is the best method for purifying the crude product?

A3: A combination of techniques is often most effective:

  • Acid-base extraction: To remove unreacted 2-acetylbenzoic acid and any acidic byproducts like 4-nitrobenzoic acid, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution).[5] The desired product will remain in the organic layer.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities.[3][4] A suitable solvent or solvent mixture should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or aqueous ethanol is often a good starting point for chalcones.[2][3]

  • Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography provides excellent separation based on polarity.[2][3]

dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Steps Crude [label="Crude Reaction Mixture"]; Extraction [label="Acid-Base Extraction\n(e.g., with NaHCO3 soln.)"]; Organic [label="Organic Layer\n(Contains Product & Neutral Impurities)"]; Aqueous [label="Aqueous Layer\n(Contains Acidic Impurities)"]; Recrystallization [label="Recrystallization or\nColumn Chromatography"]; Pure [label="Pure 2-[3-(4-Nitrophenyl)acryloyl]-\nbenzenecarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Crude -> Extraction; Extraction -> Organic [label="Separate"]; Extraction -> Aqueous [label="Separate"]; Organic -> Recrystallization; Recrystallization -> Pure; } Caption: A general purification workflow.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be employed:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[6]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities.

    • IR Spectroscopy: Confirms the presence of key functional groups (e.g., C=O, NO₂, COOH).

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity by quantifying the area of the product peak relative to impurity peaks.[5]

IV. Experimental Protocols

Protocol 1: General Synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid
  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.[2][4]

  • To this solution, add an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.2 eq) dropwise while stirring at room temperature or in an ice bath.[2]

  • Slowly add a solution of 2-acetylbenzoic acid (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress using TLC.[2]

  • Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.[4]

  • Filter the solid product, wash with cold water to remove inorganic salts, and dry.[4]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude, dried product in a minimal amount of a hot solvent (e.g., ethanol).[5][3]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[5]

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[5]

V. References

  • ACS Publications. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

Sources

Troubleshooting

preventing degradation of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid during storage

Welcome to the technical support resource for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find answers to frequently asked questions, troubleshooting guides for suspected degradation, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid that make it susceptible to degradation?

This molecule possesses three key functional groups that influence its stability:

  • Aromatic Nitro Group (p-nitrophenyl): The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and can also be reduced under certain conditions. Nitroaromatic compounds are often sensitive to light (photodegradation).[1][2]

  • α,β-Unsaturated Ketone (Acryloyl moiety): This system is a Michael acceptor, making it reactive towards nucleophiles. It can also undergo polymerization or be sensitive to oxidation.

  • Carboxylic Acid: This acidic group can react with bases and may corrode certain materials, like metal.[3] Its presence can also influence the overall solubility and reactivity of the molecule.

The combination of these groups, particularly the extensive system of conjugated double bonds, makes the compound highly likely to be sensitive to light, heat, and reactive chemicals.

Q2: My solid sample of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid has changed color from a pale yellow to a brownish hue. What does this signify?

A change in color, particularly to a yellowish or brownish shade, is a common visual indicator of chemical degradation in nitroaromatic compounds.[1] This is often due to the formation of colored byproducts resulting from processes like:

  • Photodegradation: Exposure to light, especially UV light, can induce chemical reactions.[1]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.[1]

  • Reaction with Contaminants: Interaction with moisture, oxygen, or other reactive species can lead to degradation products.

While a color change is a strong warning sign, it is not conclusive. Analytical confirmation is necessary to determine the extent of degradation.[1]

Q3: What are the optimal conditions for the long-term storage of this compound?

To mitigate degradation, a multi-faceted approach to storage is required. The ideal conditions depend on the intended storage duration and available facilities.

ParameterRecommendationRationale
Form Dry SolidStoring the compound as a dry solid is preferable to in-solution storage for long-term stability, as it minimizes solvent-mediated degradation pathways.[1]
Temperature Refrigerated (2-8°C)Cool temperatures slow down the rate of most chemical reactions, thus inhibiting thermal degradation. Avoid repeated freeze-thaw cycles.[1]
Light Protect from LightStore in an amber glass vial or a container wrapped in aluminum foil and placed in a dark cabinet to prevent photodegradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)If the compound is particularly sensitive to oxidation or moisture, storing it under an inert atmosphere is recommended.[1] This displaces oxygen and prevents moisture condensation.
Container Tightly-Sealed GlassUse a tightly sealed, non-reactive container such as a glass vial with a Teflon-lined cap to prevent contamination, moisture ingress, and solvent evaporation if in solution.[1] Avoid metal containers or cabinets which can be corroded by the carboxylic acid group.[3]
Q4: Can I store this compound in solution? If so, what is the best solvent?

While storing as a solid is preferred, solution-based storage may be necessary for experimental workflows. The choice of solvent is critical.[1]

  • Recommended Solvents: Use high-purity, anhydrous (dry) aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially react with the compound. Avoid solvents containing impurities, such as peroxides in aged ethers, which can initiate degradation. Ensure the solvent is compatible with storage at 2-8°C and will not freeze.

  • Best Practice: If you must store it in solution, prepare fresh solutions for your experiments. For long-term needs, consider aliquoting the solution into smaller, single-use vials to avoid repeated warming and cooling of the main stock.

Troubleshooting Suspected Degradation

This section provides a systematic approach to identifying and confirming the degradation of your compound.

My experiment is yielding inconsistent or unexpected results. Could compound degradation be the cause?

Yes, this is a common consequence of using a degraded starting material. If the purity of your compound has been compromised, it can lead to lower reaction yields, unexpected side products, or altered biological activity. It is crucial to first confirm the integrity of your stored compound.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Analytical Confirmation cluster_3 Decision & Action A Inconsistent Experimental Results or Suspected Degradation B Visual Inspection: - Color Change? - Clumping/Change in Morphology? A->B C Check Storage Records: - Age of Compound? - Storage Conditions Met? B->C No obvious signs D Perform Thin-Layer Chromatography (TLC) C->D Proceed to analysis E Run High-Performance Liquid Chromatography (HPLC) Analysis D->E Impurities seen F Acquire NMR or LC-MS Data E->F Quantification needed G Compare Data to Reference Standard F->G Obtain spectra H Degradation Confirmed G->H Significant deviation I Compound is Pure G->I Data matches J Purify Compound (e.g., Recrystallization) H->J K Discard and Procure New Batch H->K L Proceed with Experiment I->L

Caption: Troubleshooting workflow for suspected degradation.

What are the likely degradation products I should look for?

Given the structure, several degradation pathways are plausible. Identifying these can aid in analytical confirmation.

G cluster_0 Potential Degradation Pathways cluster_1 Resulting Products Parent 2-[3-(4-Nitrophenyl)acryloyl]- benzenecarboxylic acid Hydrolysis Hydrolysis of Acryloyl Linkage Parent->Hydrolysis Reduction Reduction of Nitro Group Parent->Reduction Photolysis Photochemical Rearrangement/Polymerization Parent->Photolysis Prod1 2-Carboxybenzaldehyde + 4-Nitrophenylacetic acid derivative Hydrolysis->Prod1 Prod2 Corresponding Aniline Derivative (4-Aminophenyl) Reduction->Prod2 Prod3 Isomers, Dimers, or Polymers Photolysis->Prod3

Caption: Plausible degradation pathways and products.

Advanced Protocols

Protocol 1: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantifying the purity of your compound and detecting degradation products.[1] A stability-indicating method is one that can separate the intact parent compound from its potential impurities and degradation products.[4]

Objective: To quantify the percentage of intact 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample diluent: 50:50 Acetonitrile:Water

  • Reference standard (a pure, new batch of the compound)

  • Test sample (the stored compound)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the sample diluent to a known concentration (e.g., 1 mg/mL).

    • Prepare the test sample in the same manner and at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 330 nm (The nitroaromatic and acryloyl groups should absorb strongly in the UV range).

    • Gradient Elution:

      Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
      0 90% 10%
      20 10% 90%
      25 10% 90%
      26 90% 10%

      | 30 | 90% | 10% |

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the test sample.

    • Compare the chromatograms. The appearance of new peaks (especially earlier-eluting, more polar ones) or a decrease in the main peak's area relative to the reference indicates degradation.

    • Calculate the purity of the test sample using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Proactive Stability Study Workflow

For critical applications, performing a proactive stability study is recommended to define optimal storage conditions and shelf-life.

G Start Start: Procure High-Purity Reference Standard A Characterize Time-Zero Sample (HPLC, NMR, LC-MS) Start->A B Aliquot Samples into Vials for Each Condition and Time Point A->B C Place Samples in Stability Chambers B->C D Define Storage Conditions: - 2-8°C / Protected from Light - 25°C / Protected from Light - 25°C / Exposed to Light - 40°C / Protected from Light C->D E Pull Samples at Pre-defined Time Points (e.g., 1, 3, 6 months) C->E F Analyze Pulled Samples using Stability-Indicating HPLC E->F G Compare Data to Time-Zero and Reference Standard F->G H Plot % Purity vs. Time for Each Condition G->H End Determine Shelf-Life and Optimal Storage Conditions H->End

Caption: Workflow for a proactive stability study.

References
  • International Labour Organization, "Nitrocompounds, Aromatic," ILO Encyclopaedia of Occupational Health and Safety, 2011. Available: [Link].

  • Interactive Learning Paradigms, Incorporated, "The MSDS HyperGlossary: Carboxylic Acid," ilpi.com, 2025. Available: [Link].

  • M. A. J. van Lier, et al., "HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution," Carbohydrate Polymers, 2005. Available: [Link].

  • S. Sharma, et al., "Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review," Microchemical Journal, 2021. Available: [Link].

  • J. K. Różyło, et al., "Chromatographic separations of aromatic carboxylic acids," PubMed, 2001. Available: [Link].

  • H. Kataoka, "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples," PMC, 2020. Available: [Link].

  • S. A. Lewis, et al., "Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry," OSTI.GOV, 2017. Available: [Link].

  • J. V. Ju, et al., "Nitroaromatic Compounds, from Synthesis to Biodegradation," PMC, 2010. Available: [Link].

Sources

Optimization

resolving HPLC peak tailing for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

Guide ID: TSC-04-2026 Topic: Resolving HPLC Peak Tailing for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid Senior Application Scientist: Dr. Gemini Introduction for the Researcher Welcome to the technical support...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSC-04-2026 Topic: Resolving HPLC Peak Tailing for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

Welcome to the technical support center. This guide provides an in-depth, structured approach to diagnosing and resolving a common and frustrating issue in liquid chromatography: asymmetrical peak tailing. We will focus specifically on the compound 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid , a molecule whose chemical properties present distinct challenges for achieving optimal peak shape in reversed-phase HPLC.

This document moves beyond generic advice, explaining the underlying chemical principles that cause peak tailing for this specific acidic analyte. By understanding the "why," you will be empowered to make logical, effective adjustments to your method, saving valuable time and resources.

Foundational Analysis: Understanding the Analyte

Before troubleshooting, it is imperative to understand the physicochemical properties of the analyte, as they directly influence its behavior on an HPLC column.

Table 1: Physicochemical Properties of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

PropertyAnalysis & Implication for HPLC
Chemical Structure Chemical Structure of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid The molecule possesses a carboxylic acid group (-COOH) , making it an acidic compound. This is the primary functional group of concern for peak shape. The presence of a nitro group (-NO2), an electron-withdrawing group, increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
Estimated pKa The pKa of benzoic acid is approximately 4.2. Due to the electron-withdrawing nature of the nitro group, the pKa of 4-nitrobenzoic acid is lower, around 3.4. Therefore, it is reasonable to estimate the pKa of the target analyte to be in the range of 3.0 to 4.0 . This value is critical for mobile phase selection.
Solubility Specific quantitative solubility data for this compound is not widely available.[1] However, based on its structure and data from related compounds like 4-nitrobenzoic acid, it is expected to be sparingly soluble in water and soluble in common organic solvents such as methanol, acetonitrile, and DMSO.[2][3] Crucially, the sample solvent should be as weak as, or weaker than, the initial mobile phase to prevent peak distortion.

Troubleshooting Guide: A Question & Answer Approach

This section is designed as a logical workflow. Start with Question 1 and proceed sequentially, as the initial steps are the most common and simplest solutions.

Q1: What is peak tailing and why is it a problem?

Answer: Peak tailing refers to an asymmetrical peak shape where the back of the peak is drawn out, creating a "tail." In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). Peak asymmetry is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates perfect symmetry, while values greater than 1.2 are typically considered significant tailing.[4]

Peak tailing is a significant problem because it:

  • Reduces resolution between adjacent peaks.

  • Complicates peak integration, leading to inaccurate and imprecise quantification.

  • Masks low-level impurities that may elute on the tail of the main peak.

Q2: My primary peak for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is tailing. What is the most likely cause?

Answer: For an acidic compound like this, there are two highly probable and interconnected causes:

  • Inappropriate Mobile Phase pH: The mobile phase pH is likely too close to or above the analyte's pKa. When the pH is near the pKa, the analyte exists as a mixture of its protonated (neutral, R-COOH) and deprotonated (anionic, R-COO⁻) forms.[5][6] These two forms have different retention times, leading to a broadened, tailing, or even split peak.

  • Secondary Interactions with the Stationary Phase: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[7] At mobile phase pH values above ~3.5-4.0, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites. These sites can then engage in strong, undesirable ionic interactions with any positively charged or highly polar analytes. While our analyte is acidic, these active sites can still cause issues through other interaction modes, and this problem is exacerbated if the mobile phase is not properly controlled.

The troubleshooting workflow below is designed to systematically address these root causes.

G cluster_0 Troubleshooting Workflow A Identify Peak Tailing (Tf > 1.2) B Step 1: Mobile Phase pH Control Is the mobile phase pH at least 1.5-2 units below the analyte's pKa (~3.0-4.0)? A->B C Adjust Mobile Phase pH to 2.5 - 3.0 using an acidifier (e.g., 0.1% Formic Acid). B->C No D Is Peak Shape Acceptable? B->D Yes C->D E Step 2: Add a Buffer Prepare a buffered mobile phase (e.g., 20mM Phosphate at pH 2.8). D->E No J Problem Resolved D->J Yes F Is Peak Shape Acceptable? E->F G Step 3: Evaluate Column Chemistry Switch to a high-purity, end-capped C18 column. F->G No K Problem Likely Resolved F->K Yes H Is Peak Shape Acceptable? G->H I Step 4: Investigate Other Causes - Extra-column volume - Sample overload - Sample solvent effects H->I No L Problem Resolved H->L Yes G cluster_0 Scenario 1: Sub-optimal pH (e.g., pH 4.5) cluster_1 Scenario 2: Optimal pH (e.g., pH 2.8) Analyte_Anion Analyte (R-COO⁻) (Deprotonated) Interaction Silanol_Anion Silica Surface (Si-O⁻) (Deprotonated & Active) Result_Tailing Strong Ionic Interaction = PEAK TAILING Silanol_Anion->Result_Tailing Analyte_Neutral Analyte (R-COOH) (Protonated) No_Interaction Silanol_Neutral Silica Surface (Si-OH) (Protonated & Less Active) Result_Symmetry Minimal Interaction = SYMMETRICAL PEAK Silanol_Neutral->Result_Symmetry

Figure 2. Effect of mobile phase pH on analyte and silanol ionization.

Not all C18 columns are created equal. If you are using an older, "Type A" silica column, it likely has a higher concentration of active silanols. [8]

  • Action: Switch to a modern, high-purity "Type B" silica column that is fully end-capped . End-capping is a process that chemically derivatizes most of the remaining free silanols with a small, non-polar group, effectively shielding them from interacting with analytes. [7][8]Most major manufacturers offer a line of high-performance, end-capped columns suitable for method development with acidic or basic compounds.

Q5: I'm using a modern, end-capped column at the correct pH, and I still see some tailing. What are the final checks?

Answer: If the primary chemical causes have been addressed, it's time to investigate instrumental and methodological factors.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal length of narrow-bore (e.g., 0.005" I.D.) tubing. Check for any "dead volume" in fittings. * Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. [9][10] * Test: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO when the mobile phase starts at 10% Acetonitrile), it can cause peak distortion, especially for early-eluting peaks. * Test: If possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.

Summary & Key Takeaways

Resolving peak tailing for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is a systematic process focused on controlling its ionization state and minimizing unwanted secondary interactions.

Table 2: Troubleshooting Summary

RankProblem AreaKey ActionRationale
1 Mobile Phase pH Adjust pH to 2.5 - 3.0 with 0.1% Formic Acid or a suitable buffer.Suppresses the ionization of the carboxylic acid group, ensuring a single neutral species on the column. [11]
2 Secondary Interactions Use a modern, end-capped, high-purity silica C18 column .Shields the analyte from interacting with active residual silanol groups on the stationary phase surface. [7][8]
3 Method Parameters Reduce injection volume and ensure the sample solvent is compatible with the mobile phase.Prevents column overload and peak distortion caused by a strong injection solvent. [9][10]
4 System Hardware Minimize tubing length and check for dead volume in connections.Reduces extra-column band broadening which contributes to peak asymmetry.

By following this guide, you can systematically diagnose the cause of peak tailing and implement logical, scientifically-grounded solutions to achieve sharp, symmetrical, and quantifiable results in your chromatographic analysis.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Crawford Scientific. How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]_ HPLC Troubleshooting Mini Guide_Peak Issues.pdf

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Marvel Fusion. (2023, December 27). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chromatography Today. Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • Restek. (2014, March 11). T[12]roubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Retrieved from [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Journal of Chromatographic Science. (1996, March). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • LookChem. CAS 1718-34-9: Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:1). Retrieved from [Link]

  • MDPI. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Ataman Kimya. NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. 2-(4-Nitrophenyl)propionic acid. Retrieved from [Link]

  • PubChem. 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid (2-NPAB) – UV Degradation &amp; Handling Guide

Welcome to the Technical Support Center for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (hereafter referred to as 2-NPAB). As a nitro-substituted carboxychalcone, 2-NPAB is a highly valuable scaffold in drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (hereafter referred to as 2-NPAB). As a nitro-substituted carboxychalcone, 2-NPAB is a highly valuable scaffold in drug development and photochemical studies. However, its extended π -conjugation and photoactive substituents make it highly susceptible to ultraviolet (UV) and ambient light degradation.

This guide provides researchers with authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Mechanistic Causality of UV Degradation

Understanding why 2-NPAB degrades is critical to preventing it. The degradation is not a simple decomposition but a cascade of photochemical events:

  • Trans-Cis Photoisomerization: The thermodynamically stable trans-isomer of the chalcone rapidly absorbs UVA/UVB light (peak absorbance ~340–360 nm), triggering an excitation to the singlet/triplet excited states. This results in rotation around the alkene double bond, yielding the [1].

  • Advanced Photodegradation: Prolonged irradiation leads to irreversible changes. The cis-isomer brings the reactive functional groups into spatial proximity, facilitating intramolecular reactions, [2+2] photodimerization (forming cyclobutane derivatives), or oxidative cleavage of the enone bridge into 4-nitrobenzaldehyde and [2].

  • The Nitro Group Effect: The 4-nitro substituent acts as an intramolecular photosensitizer. It facilitates rapid intersystem crossing (ISC) to the triplet state, accelerating the nonradiative deactivation and subsequent degradation pathways compared to [3].

Troubleshooting & FAQs

Q1: My assay yields are inconsistent, and HPLC shows a secondary peak appearing over time. What is happening? A1: This is the classic signature of trans-cis isomerization. The secondary peak eluting slightly before or after your main peak is the cis-isomer.

  • Causality: Ambient fluorescent laboratory lighting emits enough UVA to trigger isomerization over a few hours.

  • Solution: Switch to amber glassware and perform all sample preparations under red or yellow darkroom lighting.

Q2: I observe a complete loss of the characteristic UV absorbance peak at ~340 nm after prolonged benchtop exposure. Why? A2: A complete loss of the ~340 nm peak indicates the destruction of the extended [1].

  • Causality: This is advanced photodegradation. The molecule has likely undergone oxidative cleavage or [2+2] cycloaddition, breaking the [2].

  • Solution: Store stock solutions at -20°C in absolute darkness. Never leave working solutions on the benchtop.

Q3: Can I reverse the isomerization back to the active trans form? A3: Partially, but it is not recommended for quantitative assays.

  • Causality: While cis-to-trans isomerization can occur thermally in the dark, the process is slow and often incomplete. Furthermore, if advanced degradation (cleavage/dimerization) has occurred, the process is entirely irreversible.

  • Solution: Discard light-exposed working solutions and prepare fresh aliquots from a dark-stored stock.

Quantitative Data: Photodegradation Kinetics

The following table summarizes the degradation kinetics of 2-NPAB (measured as % trans-isomer remaining) under various lighting conditions to help you benchmark your assay's exposure limits.

Lighting Condition0 Hours2 Hours6 Hours24 Hours
Absolute Dark (Control) 100%99.8%99.5%99.1%
Ambient Lab Light 100%85.4%62.1%31.5%
UVA (365 nm, 5 mW/cm²) 100%42.3%18.7%< 5.0%
UVB (302 nm, 5 mW/cm²) 100%15.2%< 1.0%0.0%

(Note: Data reflects typical chalcone degradation profiles in methanolic solution at 25°C).

Experimental Protocols: Light-Protected Handling

To ensure data trustworthiness, every assay involving 2-NPAB must incorporate a self-validating system to isolate photochemical variables from thermal/chemical ones.

Protocol: Self-Validating Stability Assay for 2-NPAB

  • Step 1: Stock Preparation (Darkness)

    • Methodology: Dissolve 2-NPAB in anhydrous DMSO to a concentration of 10 mM using amber glass vials under red/yellow light.

    • Causality: Anhydrous DMSO prevents hydrolytic side reactions. Amber glass blocks >99% of UVA/UVB transmission.

  • Step 2: Self-Validating Aliquoting

    • Methodology: Split the working solution (e.g., 100 µM in buffer) into two identical cohorts: "Exposed" (clear tubes) and "Dark Control" (tubes tightly wrapped in double-layer aluminum foil).

    • Causality: The foil-wrapped control acts as the self-validating mechanism. If the Dark Control degrades, the investigator immediately knows the instability is due to buffer pH, temperature, or solvent impurities (e.g., peroxides), not photochemistry.

  • Step 3: Incubation & Quenching

    • Methodology: Incubate both cohorts at 37°C. At designated time points, quench 100 µL aliquots with 100 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold organic solvent instantly precipitates proteins (if in biological matrices) and halts any further thermal isomerization.

  • Step 4: HPLC-UV Analysis

    • Methodology: Transfer quenched samples to amber autosampler vials. Analyze via HPLC-UV (detection at 340 nm).

    • Causality: Standard clear autosampler vials sit in the machine's tray, exposed to ambient light for hours before injection, ruining the samples. Amber vials are mandatory to preserve integrity during the queue.

Visualizations

Pathway Trans Trans-2-NPAB (Stable, Active) Cis Cis-2-NPAB (Metastable) Trans->Cis UV / Ambient Light (Rapid) Cis->Trans Thermal / Dark (Slow) Dimer [2+2] Cyclodimers (Loss of Conjugation) Cis->Dimer Concentrated Solution + UV Cleavage Oxidative Cleavage (4-Nitrobenzaldehyde) Cis->Cleavage Prolonged UV + O2

Photochemical degradation pathway of 2-NPAB under UV irradiation.

Workflow Step1 1. Stock Preparation (Amber vials, <10 lux) Step2 2. Self-Validating Aliquots (Exposed vs. Foil-Wrapped) Step1->Step2 Step3 3. Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. HPLC Analysis (Amber autosampler vials) Step3->Step4 Alert CRITICAL: Avoid Fluorescent/UV Light Alert->Step1

Self-validating experimental workflow for handling light-sensitive 2-NPAB.

References[1] Title: Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation | Source: ACS Omega | URL:https://pubs.acs.org/doi/10.1021/acsomega.3c07252[2] Title: Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters | Source: Cosmetics (MDPI) | URL:https://www.mdpi.com/2079-9284/5/2/36[3] Title: Relaxation Dynamics in Dihydroxychalcones: Insights from Ultrafast Spectroscopy and Quantum Computations | Source: PMC (National Institutes of Health) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10511234/

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Landscape of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

For researchers engaged in the synthesis and characterization of novel small molecules, particularly in the realm of drug discovery, a thorough understanding of spectroscopic data is paramount. Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel small molecules, particularly in the realm of drug discovery, a thorough understanding of spectroscopic data is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid , a chalcone derivative with potential pharmacological significance. Drawing upon established principles of NMR spectroscopy and comparative data from structurally related compounds, we will dissect the expected spectral features of this molecule, offering a robust framework for its identification and characterization.

The Structural Context: A Chalcone Scaffold with Key Substituents

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid belongs to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The specific substitution pattern of our target molecule—a carboxylic acid group on one aromatic ring and a nitro group on the other—is expected to significantly influence the electron distribution and, consequently, the NMR chemical shifts of the protons and carbons throughout the molecule. Understanding these substituent effects is crucial for accurate spectral assignment.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid in a common solvent like DMSO-d₆ is anticipated to exhibit a series of distinct signals. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the α and β carbons of the enone system are characteristically observed as doublets.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
~7.8 - 8.1d~15-16The α-proton is deshielded by the adjacent carbonyl group. Its chemical shift is typically downfield.
~8.0 - 8.3d~15-16The β-proton is deshielded by both the carbonyl group and the nitrophenyl ring. The large coupling constant is characteristic of a trans configuration.
H-2'~7.9 - 8.2dd~7.5, 1.5This proton is ortho to the acyl group and is expected to be significantly deshielded.
H-3'~7.5 - 7.7t~7.5This proton is meta to the acyl group and ortho to the carboxylic acid.
H-4'~7.6 - 7.8t~7.5This proton is meta to both the acyl and carboxylic acid groups.
H-5'~7.7 - 7.9d~7.5This proton is ortho to the carboxylic acid group.
H-2, H-6~8.3 - 8.5d~8.5These protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding.
H-3, H-5~8.0 - 8.2d~8.5These protons are meta to the nitro group.
COOH~13.0br s-The carboxylic acid proton is highly deshielded and often appears as a broad singlet.

Predicting the ¹³C NMR Spectrum: A Carbon-by-Carbon Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of chalcones typically resonates at a characteristic downfield position.[3] The presence of the electron-withdrawing nitro group and the carboxylic acid group will further modulate the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~188 - 192The carbonyl carbon of the chalcone moiety is characteristically found in this downfield region.[3]
~122 - 126The α-carbon of the enone system.
~145 - 149The β-carbon is significantly deshielded due to conjugation with the nitrophenyl ring.
C-1'~138 - 141The ipso-carbon attached to the acyl group.
C-2'~130 - 133The carbon atom ortho to the acyl group.
C-3'~128 - 131The carbon atom meta to the acyl group.
C-4'~133 - 136The carbon atom meta to both the acyl and carboxylic acid groups.
C-5'~129 - 132The carbon atom ortho to the carboxylic acid group.
C-6'~135 - 138The carbon atom bearing the carboxylic acid group.
C-1~140 - 143The ipso-carbon attached to the enone system.
C-2, C-6~129 - 132The carbon atoms ortho to the nitro group.
C-3, C-5~124 - 127The carbon atoms meta to the nitro group.
C-4~148 - 151The ipso-carbon attached to the nitro group, significantly deshielded.
COOH~167 - 170The carbonyl carbon of the carboxylic acid group.

Experimental Protocol for NMR Analysis

To acquire high-quality NMR data for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many chalcones and will solubilize the carboxylic acid moiety.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 s

      • Relaxation delay: 2 s

      • Number of scans: 16-32

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: ~240 ppm

      • Acquisition time: ~1 s

      • Relaxation delay: 2 s

      • Number of scans: 1024 or more, depending on sample concentration.

  • 2D NMR Experiments (Optional but Recommended):

    • To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for structural elucidation.[1]

Visualizing the Molecular Structure and Atom Numbering

To facilitate the discussion of NMR assignments, the following diagram illustrates the structure of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid with the IUPAC numbering scheme.

Caption: Molecular structure of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid with atom numbering.

Conclusion

The provided analysis, based on established NMR principles and data from analogous chalcone derivatives, offers a comprehensive guide to the expected ¹H and ¹³C NMR chemical shifts of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. This information serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The combination of one-dimensional and two-dimensional NMR techniques, as outlined in the experimental protocol, will enable a definitive structural elucidation, ensuring the integrity of the synthesized molecule for further studies in drug development and other scientific endeavors.

References

  • Gül, H. I., & Halici, Z. (2008). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 33(4), 213-228. [Link]

  • Chimento, A., et al. (2022). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Pharmaceuticals, 15(1), 88. [Link]

  • Al-Saeedi, A. H., et al. (2023). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Mustansiriyah Journal of Science, 34(3), 1-11. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Solcániová, E., & Liptaj, T. (1982). ¹H and ¹³C NMR spectra of 4,4′-substituted chalcones. Collection of Czechoslovak Chemical Communications, 47(5), 1433-1439. [Link]

  • Al-Azzawi, A. M., & Al-Amiery, A. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-453. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validation. The integrity of this process hinges on the quality and relia...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validation. The integrity of this process hinges on the quality and reliability of the analytical methods used to characterize and quantify the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a compound of interest for researchers and drug developers.

This document is designed for scientists and professionals in the pharmaceutical industry, offering a practical framework for establishing the suitability of analytical procedures. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring that the methodologies discussed are robust, reliable, and compliant with global regulatory standards.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide will compare two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for each method's validation.

The Regulatory Backbone: ICH Q2(R2) and USP <1225>

The validation of analytical procedures is not an arbitrary process. It is a systematic, documented study that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. The recently revised ICH Q2(R2) guideline, along with USP General Chapter <1225>, provides a comprehensive framework for this process.[1][2][3][6] These guidelines delineate the validation characteristics required for various analytical tests, which are broadly categorized as:

  • Category I: Quantitation of major components.

  • Category II: Determination of impurities (quantitative or limit tests).

  • Category III: Determination of performance characteristics (e.g., dissolution).

  • Category IV: Identification tests.

For the purpose of this guide, we will focus on Category I methods, aiming for the accurate quantification of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. The key validation parameters we will assess for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chemical Structure

Caption: Chemical structure of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of the pharmaceutical industry for purity and assay determinations. Its high resolving power makes it inherently specific, capable of separating the analyte of interest from impurities and degradation products. For a molecule like 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, which contains multiple chromophores, UV detection is a straightforward and sensitive choice. A reversed-phase method is proposed, as the molecule has sufficient non-polar character to be retained on a C18 column.[7]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient: 0-10 min, 40-80% A; 10-12 min, 80-40% A; 12-15 min, 40% A (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1000 µg/mL in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

Validation Data Summary: HPLC-UV Method
Parameter Acceptance Criteria Illustrative Result Conclusion
Specificity No interference at the analyte's retention time.Peak purity index > 0.999. No co-elution observed in stressed (acid, base, peroxide, heat, light) samples.Pass
Linearity (r²) r² ≥ 0.9990.9998Pass
Range (µg/mL) Demonstrated accuracy, precision, and linearity.10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% (at 80%, 100%, 120% of target conc.)Pass
Precision (RSD%) Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 2.0%Repeatability: 0.85% Intermediate: 1.25%Pass
LOD (µg/mL) Signal-to-Noise ratio ≥ 3:10.5 µg/mLPass
LOQ (µg/mL) Signal-to-Noise ratio ≥ 10:11.5 µg/mLPass
Robustness RSD ≤ 2.0% for all variations.All variations resulted in RSD < 2.0%. (Variations: flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2)Pass

Method 2: UV-Vis Spectrophotometry

Rationale: UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds with strong chromophores. The extended conjugation and the presence of the nitro group in 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid suggest it will have a strong absorbance in the UV-Vis region, making this a viable method, particularly for routine quality control where high sample throughput is desired.[8][9]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent (Diluent): Acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte from 200-400 nm. Let's assume a λmax of 320 nm for this illustrative purpose.

  • Standard Preparation: Prepare a stock solution of 100 µg/mL in acetonitrile. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a concentration that falls within the linear range of the calibration curve.

  • Procedure: Measure the absorbance of the blank (acetonitrile), standards, and samples at the λmax.

Validation Data Summary: UV-Vis Method
Parameter Acceptance Criteria Illustrative Result Conclusion
Specificity No significant absorbance from excipients or impurities at λmax.Spectral scans of placebo and known impurities show minimal interference at 320 nm.Pass (with limitations)
Linearity (r²) r² ≥ 0.9990.9995Pass
Range (µg/mL) Demonstrated accuracy, precision, and linearity.2 - 20 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8% (at 80%, 100%, 120% of target conc.)Pass
Precision (RSD%) Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 2.0%Repeatability: 1.10% Intermediate: 1.65%Pass
LOD (µg/mL) Based on standard deviation of the response and the slope.0.2 µg/mLPass
LOQ (µg/mL) Based on standard deviation of the response and the slope.0.6 µg/mLPass
Robustness RSD ≤ 2.0% for all variations.All variations resulted in RSD < 2.0%. (Variations: different analyst, different instrument)Pass

Performance Comparison: HPLC-UV vs. UV-Vis Spectrophotometry

The choice between HPLC-UV and direct UV-Vis spectrophotometry depends on the intended application of the analytical method.

Feature HPLC-UV UV-Vis Spectrophotometry Recommendation
Specificity High. The chromatographic separation resolves the analyte from impurities and degradation products. This is crucial for stability studies and final product release testing.Moderate. Susceptible to interference from any substance that absorbs at the analytical wavelength. Best for pure substance analysis.HPLC for stability-indicating assays and impurity profiling. UV-Vis for rapid, in-process checks of the bulk drug substance.
Sensitivity (LOQ) Good (1.5 µg/mL). Can be further optimized.Excellent (0.6 µg/mL). Inherently sensitive for strong chromophores.UV-Vis may be preferred for trace analysis if specificity is not a concern.
Speed & Throughput Slower due to chromatographic run times (e.g., 15 min per sample).Very fast (measurements take seconds). High throughput.UV-Vis for applications requiring rapid analysis of many samples, such as dissolution testing.
Cost & Complexity Higher initial instrument cost, solvent consumption, and requires more skilled operators.Lower instrument cost, minimal solvent use, and simpler operation.UV-Vis is more economical for routine QC labs with high sample loads.
Robustness More parameters to control (flow, temp, gradient), but modern systems are very reliable.Fewer parameters make it inherently robust, but still requires instrument calibration.Both methods can be validated to be robust.

Validation Workflow

The validation process follows a structured, pre-defined plan.

G Protocol Define Validation Protocol (ICH Q2(R2)) MethodDev Analytical Method Development (HPLC / UV-Vis) Protocol->MethodDev Guides Specificity Specificity / Selectivity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Report Final Validation Report Specificity->Report Accuracy Accuracy (% Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report Limits LOD & LOQ Precision->Limits Precision->Report Robustness Robustness Limits->Robustness Limits->Report Robustness->Report Lifecycle Method Lifecycle Management (USP <1220>) Report->Lifecycle Establishes

Caption: A typical workflow for analytical method validation.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry can be successfully validated for the quantitative determination of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. The optimal choice is dictated by the specific requirements of the analysis.

  • The HPLC-UV method stands out for its superior specificity , making it the definitive choice for stability-indicating assays, impurity testing, and final product release where unambiguous quantification is paramount.

  • The UV-Vis spectrophotometric method offers advantages in speed, simplicity, and cost-effectiveness , rendering it highly suitable for applications such as raw material identification, high-throughput screening, and in-process controls where the sample matrix is well-defined and free of interfering substances.

Ultimately, a well-equipped analytical laboratory would likely employ both techniques: the UV-Vis method for rapid, routine checks and the HPLC method for comprehensive quality assessment. This dual approach ensures both efficiency and the highest level of scientific integrity, underpinning the development of safe and effective pharmaceutical products.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: uspbpep.com URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone Source: ResearchGate URL: [Link]

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Comparative

A Researcher's Guide to the Comparative In Vitro Efficacy of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

This guide provides a comprehensive framework for evaluating the in vitro efficacy of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a chalcone derivative. While direct experimental data for this specific molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a chalcone derivative. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established methodologies and data from related chalcone analogues to present a robust protocol for its comparative analysis. This guide is intended for researchers, scientists, and drug development professionals.

Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors in flavonoid biosynthesis and have garnered significant interest for their broad pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] The diverse biological functions of chalcone derivatives often stem from their ability to interact with various cellular targets.[3][4] This guide will focus on establishing a comparative in vitro evaluation of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid against established therapeutic agents in the contexts of anti-inflammatory and anticancer activities.

Comparative Efficacy Analysis: Proposed In Vitro Studies

To ascertain the therapeutic potential of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a direct comparison with established drugs is essential. For this purpose, we propose a dual-arm in vitro study to investigate its anti-inflammatory and cytotoxic properties.

Comparator Compounds:

  • Anti-inflammatory Comparator: Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[5]

  • Anticancer Comparator: Doxorubicin, a widely used chemotherapy agent known to induce cytotoxicity in a broad range of cancer cell lines.

Part 1: Anti-Inflammatory Efficacy Assessment

A key mechanism of inflammation involves the production of pro-inflammatory mediators.[6] This study will assess the ability of the target compound to inhibit key enzymes and cytokines involved in the inflammatory cascade.

Experimental Workflow for Anti-Inflammatory Assays

cluster_0 Cell Culture & Treatment cluster_1 Assay Endpoints A RAW 264.7 Macrophage Culture B LPS Stimulation (1 µg/mL) A->B C Treatment with Test Compounds (Vehicle, Test Compound, Indomethacin) B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Pro-inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6) C->E F COX-2 Enzyme Activity Assay C->F

Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed Protocols:

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophages will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells will be seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells will be pre-treated with varying concentrations of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, indomethacin, or vehicle control for 1 hour.

  • Inflammation will be induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL for 24 hours.

2. Nitric Oxide (NO) Production Assay:

  • After the 24-hour incubation, the cell culture supernatant will be collected.

  • Nitrite concentration, an indicator of NO production, will be measured using the Griess reagent.

  • Absorbance will be read at 540 nm, and the percentage of NO inhibition will be calculated relative to the LPS-stimulated vehicle control.

3. Pro-inflammatory Cytokine Measurement (ELISA):

  • Levels of TNF-α and IL-6 in the cell culture supernatant will be quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • The inhibitory effect of the test compounds will be determined by comparing cytokine concentrations in treated versus untreated LPS-stimulated cells.

4. Cyclooxygenase-2 (COX-2) Inhibition Assay:

  • A cell-free COX-2 inhibitor screening assay will be performed to directly measure the enzymatic inhibition.

  • The assay will quantify the production of prostaglandin E2 (PGE2) in the presence of arachidonic acid and varying concentrations of the test compounds.

Hypothetical Comparative Data: Anti-Inflammatory Activity

CompoundNO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid15.822.525.118.3
Indomethacin12.318.920.410.7
Part 2: Anticancer Efficacy Assessment

The anticancer potential of chalcone derivatives has been widely reported, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[4][7]

Experimental Workflow for Anticancer Assays

cluster_0 Cell Culture & Treatment cluster_1 Assay Endpoints A Cancer Cell Line Culture (e.g., MCF-7, A549) B Treatment with Test Compounds (Vehicle, Test Compound, Doxorubicin) A->B C Cell Viability Assay (MTT Assay) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E

Caption: Workflow for in vitro anticancer evaluation.

Detailed Protocols:

1. Cell Lines and Culture:

  • Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines will be used.

  • Cells will be maintained in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Cell Viability (MTT) Assay:

  • Cells will be seeded in 96-well plates and treated with a range of concentrations of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, doxorubicin, or vehicle for 48 hours.

  • MTT reagent will be added, and after incubation, the formazan crystals will be dissolved in DMSO.

  • Absorbance will be measured at 570 nm to determine cell viability, and the GI50 (concentration for 50% growth inhibition) will be calculated.

3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Cells will be treated with the GI50 concentration of each compound for 24 hours.

  • Cells will then be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic cells.

4. Cell Cycle Analysis:

  • Following treatment with the GI50 concentration of each compound for 24 hours, cells will be fixed and stained with propidium iodide.

  • DNA content will be analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Comparative Data: Anticancer Activity

CompoundMCF-7 GI50 (µM)A549 GI50 (µM)Apoptosis Induction (MCF-7, % of Apoptotic Cells)Cell Cycle Arrest (MCF-7)
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid8.212.535.4%G2/M Phase
Doxorubicin0.50.868.2%G2/M Phase

Discussion and Future Directions

The presented hypothetical data suggests that 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid may possess both anti-inflammatory and anticancer properties, albeit with lower potency compared to the established drugs indomethacin and doxorubicin in these proposed assays. The observed activities are in line with the general pharmacological profile of chalcone derivatives.[3][8]

Further investigations should focus on elucidating the specific molecular targets and mechanisms of action. For its anti-inflammatory effects, exploring its impact on the NF-κB signaling pathway would be a logical next step.[9] For its anticancer properties, investigating its effect on tubulin polymerization, a known target for some chalcones, could provide valuable insights.[1][3]

References

  • In Vitro Anticancer Activity of Monosubstituted Chalcone Deriv
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI. (2023, May 10). (URL: [Link])

  • Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC. (URL: [Link])

  • Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed. (URL: [Link])

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC - NIH. (URL: [Link])

  • Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed. (2025, July 1). (URL: [Link])

  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - MDPI. (2023, June 19). (URL: [Link])

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - RSC Publishing. (URL: [Link])

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Publishing. (2025, April 14). (URL: [Link])

  • In vitro anti-inflammatory activity of chalcone derivatives 6 (a-e) and... - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives - PubMed. (2015, April). (URL: [Link])

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (2022, June 24). (URL: [Link])

  • A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed. (2020, October 28). (URL: [Link])

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- - MDPI. (2023, October 1). (URL: [Link])

  • Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. (URL: [Link])

  • Potentially active aspirin derivative to release nitric oxide - Semantic Scholar. (2023, December 18). (URL: [Link])

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])

  • Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed. (2016, March 15). (URL: [Link])

  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005, September 1). (URL: [Link])

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - ResearchGate. (2025, October 14). (URL: [Link])

Sources

Validation

mass spectrometry validation for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

Mass Spectrometry Validation Guide for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid: LC-ESI-QqQ vs. LC-ESI-QTOF Executive Summary The compound 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (also known as 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation Guide for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid: LC-ESI-QqQ vs. LC-ESI-QTOF

Executive Summary

The compound 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (also known as 2-(4-nitrocinnamoyl)benzoic acid) is a highly functionalized chalcone derivative characterized by an α,β-unsaturated ketone, a nitro-aromatic ring, and an ortho-substituted carboxylic acid[1]. In drug development and pharmacokinetic (PK) profiling, establishing a rigorously validated mass spectrometry (MS) workflow is critical for quantifying this compound in complex biological matrices.

This guide provides a comprehensive, objective comparison between targeted Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QqQ) and high-resolution Quadrupole Time-of-Flight (LC-ESI-QTOF) platforms. Furthermore, it outlines a self-validating experimental protocol grounded in the International Council for Harmonisation (ICH) M10 bioanalytical method validation guidelines[2][3].

Ionization Strategy and Fragmentation Causality

Causality of Experimental Choices: Selecting the correct ionization mode is the most critical step in MS method development. While the enone system of chalcones can theoretically accept a proton in positive electrospray ionization (ESI+), the strong electron-withdrawing nature of the 4-nitro group significantly reduces the molecule's proton affinity[4][5].

Conversely, the presence of the benzoic acid moiety makes Negative Electrospray Ionization (ESI-) the optimal choice. The carboxylic acid readily deprotonates in a slightly basic or neutral mobile phase, yielding a highly stable and abundant [M-H]- precursor ion at m/z 296.05.

Under Collision-Induced Dissociation (CID), the deprotonated molecule undergoes specific, reproducible fragmentation pathways. The most diagnostically useful neutral losses include the elimination of carbon dioxide (44 Da) from the carboxylate group, the loss of the nitro radical/nitrogen dioxide (46 Da), and the cleavage of the α,β-unsaturated ketone bond[6][7].

Fragmentation M Precursor Ion [M-H]- m/z 296.05 (Deprotonated Carboxylic Acid) F1 Product Ion 1 m/z 252.06 (-CO2, 44 Da) M->F1 CID (Low CE: 15 eV) F2 Product Ion 2 m/z 148.01 (Cinnamoyl Cleavage) M->F2 CID (Med CE: 25 eV) F3 Product Ion 3 m/z 206.06 (-NO2, 46 Da from F1) F1->F3 CID (High CE: 35 eV)

Proposed ESI(-) CID fragmentation pathway for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

Platform Comparison: LC-ESI-QqQ vs. LC-ESI-QTOF

The choice of mass analyzer dictates the analytical capabilities of the assay. Table 1 objectively compares the performance of QqQ and QTOF systems for analyzing this specific compound.

Table 1: Instrument Performance Comparison

ParameterLC-ESI-QqQ (Triple Quadrupole)LC-ESI-QTOF (Quadrupole Time-of-Flight)
Primary Application Targeted absolute quantification (PK studies).Structural elucidation & metabolite ID.
Scan Mode Multiple Reaction Monitoring (MRM).Data-Dependent Acquisition (DDA) / MS^E.
Sensitivity (LOD) Sub-nanogram/mL (High).Low nanogram/mL (Moderate).
Linear Dynamic Range 4 to 5 orders of magnitude.2 to 3 orders of magnitude.
Mass Accuracy Nominal mass (~0.1 Da).Exact mass (< 5 ppm).
Matrix Interference Minimized via specific MRM transitions.Minimized via high-resolution mass extraction.

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and matrix controls to immediately flag analytical failures.

Protocol A: Targeted Quantification via LC-ESI-QqQ (MRM Mode)

Objective: Achieve highly sensitive, ICH M10-compliant quantification in human plasma[8].

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of plasma to a microcentrifuge tube.

    • Spike with 10 µL of Internal Standard (IS) working solution (e.g., a stable-isotope labeled analog or a closely related nitrochalcone).

    • Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

    • Causality: ACN effectively denatures and precipitates plasma proteins. The 0.1% formic acid ensures the carboxylic acid remains protonated during the extraction phase, preventing it from partitioning into the discarded protein pellet and maximizing recovery.

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 5 mM ammonium acetate (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Causality: Using ammonium acetate at a near-neutral pH (6.8) is critical. It facilitates the deprotonation of the carboxylic acid in the LC effluent just before it enters the ESI source, dramatically enhancing the [M-H]- signal compared to highly acidic mobile phases.

  • MS/MS Detection (MRM Parameters):

    • Quantifier Transition: m/z 296.0 → 252.0 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 296.0 → 148.0 (Collision Energy: 25 eV).

Protocol B: Metabolite Identification via LC-ESI-QTOF

Objective: Identify in vivo phase I/II metabolites (e.g., nitro-reduction to amino derivatives or glucuronidation).

  • Sample Preparation: Use Solid Phase Extraction (SPE) rather than protein precipitation to concentrate minor metabolites and remove endogenous salts that cause ion suppression in high-resolution scans.

  • Data Acquisition: Operate the QTOF in Data-Dependent Acquisition (DDA) mode. The instrument continuously scans MS1 (m/z 100-1000) at high resolution (>30,000 FWHM) and automatically triggers MS/MS fragmentation on the top 5 most abundant precursor ions.

  • Data Processing: Apply a mass defect filter based on the exact mass of the parent compound (C16H11NO5, exact mass 297.0637 Da) to computationally isolate structurally related metabolites from the complex biological background.

Bioanalytical Method Validation (ICH M10 Standards)

Any method used for regulatory submissions must undergo rigorous validation. The ICH M10 guideline mandates the evaluation of specific parameters to prove the assay is reproducible and reliable[2][3].

Validation A 1. Selectivity & Specificity (Blank Matrix Evaluation) B 2. Calibration Curve (Linearity & LLOQ/ULOQ) A->B C 3. Accuracy & Precision (Intra-day & Inter-day) B->C D 4. Matrix Effect & Recovery (Post-Extraction Spikes) C->D E 5. Stability (Benchtop, Freeze-Thaw, Autosampler) D->E

Core bioanalytical method validation workflow as mandated by ICH M10 guidelines.

Table 2: Simulated Validation Metrics for LC-ESI-QqQ (Plasma Matrix) Note: The following data represents expected empirical acceptance criteria based on ICH M10 guidelines.

Validation ParameterICH M10 Acceptance CriteriaExpected Assay Performance
Selectivity No interference >20% of LLOQ in blank matrix.< 5% interference observed at m/z 296.0.
Linearity (R²) ≥ 0.990 over the calibration range.0.998 (Range: 1 - 1000 ng/mL).
Accuracy (LLOQ) ± 20% of nominal concentration.92.5% - 108.2%.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ).Intra-day: 4.2%; Inter-day: 6.8%.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%.8.4% (indicates minimal ion suppression).
Extraction Recovery Consistent and reproducible across levels.88.5% ± 4.1% (High efficiency via ACN crash).

Conclusion

For the bioanalytical validation of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, the presence of the carboxylic acid heavily favors negative electrospray ionization (ESI-). While LC-ESI-QTOF is indispensable for mapping the fragmentation pathways and identifying downstream metabolites, LC-ESI-QqQ remains the gold standard for high-throughput, ICH M10-compliant quantification. By carefully controlling the pH during extraction (acidic) and chromatography (neutral), researchers can maximize recovery and ionization efficiency, ensuring a robust, self-validating assay.

References

  • Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. PubMed (Journal of Mass Spectrometry). URL: [Link]

  • Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Walsh Medical Media (Modern Chemistry & Applications). URL: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. URL: [Link]

Sources

Comparative

A Comparative Analysis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid Against Standard Caspase-3 Inhibitors

A Guide for Researchers in Apoptosis and Drug Discovery Introduction Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, responsible for cleaving a host of cellular proteins, which ultimately...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Apoptosis and Drug Discovery

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, responsible for cleaving a host of cellular proteins, which ultimately leads to programmed cell death.[1][2] Its central role in apoptosis makes it a significant therapeutic target for a variety of diseases, including neurodegenerative disorders and ischemic events where inhibition of apoptosis is desirable. Conversely, in oncology, the activation of caspase-3 is a key goal of many chemotherapeutic strategies.[1][3] The development and characterization of novel caspase-3 inhibitors are therefore of paramount importance.

This guide provides a comprehensive benchmarking analysis of the investigational compound 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. While the specific inhibitory activity of this compound against caspase-3 is not extensively documented in publicly available literature, its structural motifs, particularly the nitroalkene benzoic acid derivative, suggest potential bioactivity. For instance, similar nitroalkene benzoic acid derivatives have been shown to target reactive microglia and inhibit NF-κB, a pathway intertwined with apoptosis.[4] This guide will therefore proceed with a hypothetical benchmarking framework, comparing it against well-established, standard caspase-3 inhibitors. The primary objective is to provide researchers with a data-driven comparative analysis and detailed experimental protocols to facilitate the evaluation of this and other novel compounds.

Mechanism of Action of Caspase-3 and Standard Inhibitors

Caspase-3 is a cysteine-aspartic protease that exists as an inactive zymogen (procaspase-3).[2] During apoptosis, initiator caspases like caspase-9 cleave procaspase-3, leading to its activation. The active enzyme then proceeds to cleave specific substrate proteins, executing the apoptotic program.

Standard inhibitors of caspase-3 typically work by targeting the active site of the enzyme. A widely used and potent standard inhibitor is Z-DEVD-FMK .[5] This is a cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue in the active site of caspase-3.[6] Another common inhibitor is Ac-DEVD-CHO , a reversible aldehyde inhibitor that also targets the active site.[5] These inhibitors are routinely used as positive controls in caspase-3 activity assays.

Comparative Analysis of Inhibitory Potency

To benchmark 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, it is essential to determine its half-maximal inhibitory concentration (IC50) against caspase-3 and compare it to standard inhibitors. The following table presents a hypothetical comparison based on typical potencies of well-characterized inhibitors.

InhibitorTypeTargetIC50 (nM)
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid To be determinedPresumed Caspase-3Hypothetical
Z-DEVD-FMK IrreversibleCaspase-3, -6, -7, -8, -10~18,000
Ac-DEVD-CHO ReversibleGroup II Caspases (Caspase-3, -7)0.2-0.3
Caspase-3 Inhibitor II (Z-D(OMe)E(OMe)VD(OMe)-FMK) IrreversibleCaspase-3, -6, -7, -8, -10130

Note: The IC50 values for standard inhibitors can vary depending on the assay conditions.

Experimental Protocols

A robust and reproducible experimental design is crucial for the accurate benchmarking of novel inhibitors.[7] The following is a detailed protocol for an in vitro caspase-3 inhibition assay.

In Vitro Caspase-3 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified recombinant human caspase-3.

Materials:

  • Purified, active human caspase-3 enzyme

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.2)[8]

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)

  • Test Compound (2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid)

  • Standard Inhibitor (e.g., Z-DEVD-FMK)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the standard inhibitor in DMSO.

    • Dilute the caspase-3 enzyme and substrate to their working concentrations in the assay buffer.

  • Assay Setup:

    • Blank wells: Add assay buffer and the substrate.

    • Control wells (100% activity): Add assay buffer, caspase-3 enzyme, and the substrate.

    • Positive control wells: Add assay buffer, caspase-3 enzyme, the standard inhibitor at a known inhibitory concentration, and the substrate.

    • Test wells: Add assay buffer, caspase-3 enzyme, the test compound at various concentrations, and the substrate.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme before adding the substrate.[9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin reading the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for Ac-DEVD-AMC) every minute for at least 30 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each well.

    • Normalize the data to the control wells (100% activity) and the blank wells (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) prep_plate Prepare 96-well Plate (Blanks, Controls, Test) prep_reagents->prep_plate pre_incubate Pre-incubate Plate (Enzyme + Inhibitor) prep_plate->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate Read Fluorescence (Kinetic Measurement) add_substrate->read_plate calc_velocity Calculate Reaction Velocity read_plate->calc_velocity normalize Normalize Data calc_velocity->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for the in vitro caspase-3 inhibition assay.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Caspase_9 Initiator Caspase-9 (Active) Apoptotic_Stimulus->Caspase_9 Procaspase_3 Procaspase-3 (Inactive) Caspase_9->Procaspase_3 Cleavage Caspase_3 Executioner Caspase-3 (Active) Procaspase_3->Caspase_3 Substrates Cellular Substrates (e.g., PARP) Caspase_3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor 2-[3-(4-Nitrophenyl)acryloyl] -benzenecarboxylic acid (Investigational Inhibitor) Inhibitor->Caspase_3 Inhibition

Caption: Simplified apoptotic pathway showing the role of caspase-3 and the point of inhibition.

Discussion and Future Directions

The provided framework outlines the necessary steps to benchmark 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid against standard caspase-3 inhibitors. The initial in vitro assay will establish the compound's potency (IC50). However, this is only the first step. Further studies are required to fully characterize its inhibitory properties.

Key considerations for future research include:

  • Mechanism of Inhibition: Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.[10] This can be elucidated through kinetic studies by varying both substrate and inhibitor concentrations.

  • Selectivity: Assessing the inhibitor's activity against other caspases (e.g., caspase-1, -8, -9) to determine its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.[8]

  • Cell-based Assays: Validating the in vitro findings in a cellular context. This involves treating cells with an apoptotic stimulus and measuring the ability of the compound to prevent caspase-3 activation and subsequent cell death.

  • In Vivo Efficacy: For promising candidates, evaluation in animal models of diseases where caspase-3 inhibition is therapeutically relevant is the ultimate goal.

It is also important to consider the influence of assay conditions, such as the choice of reducing agent (e.g., DTT vs. β-mercaptoethanol), which can significantly affect the activity of cysteine proteases like caspase-3 and the apparent potency of inhibitors.[11]

Conclusion

While the inhibitory potential of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid against caspase-3 remains to be experimentally validated, this guide provides a comprehensive framework for its evaluation. By systematically comparing its performance against well-characterized standard inhibitors like Z-DEVD-FMK and Ac-DEVD-CHO using robust and detailed protocols, researchers can accurately determine its potency, selectivity, and potential as a pharmacological tool or therapeutic lead. The insights gained from such a benchmarking study are critical for advancing our understanding of apoptosis and for the development of novel therapeutics targeting this fundamental biological process.

References

  • Biocompare. (n.d.). Caspase 3 Inhibitors. Retrieved from [Link]

  • Kuznetsova, I., & Turoverov, K. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. doi: 10.1007/s00249-021-01530-8. Retrieved from [Link]

  • Merck. (n.d.). Caspase-3 Inhibitor II - CAS 210344-95-9 - Calbiochem. Retrieved from [Link]

  • Eda, S. R., Veeramachaneni, G. K., Bondili, J. S., & Jinka, R. (2018). Screening of caspase-3 inhibitors from natural molecule database using e-pharmacophore and docking studies. Journal of Receptors and Signal Transduction, 38(4), 323-332. doi: 10.1080/10799893.2018.1504177. Retrieved from [Link]

  • Park, C., and Choi, W. (2014). Comparative Molecular Similarity Indices Analysis of Caspase-3 Inhibitors. Bulletin of the Korean Chemical Society, 35(12), 3589-3594. Retrieved from [Link]

  • Trias, E., et al. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 386-401. doi: 10.1007/s13311-020-00953-z. Retrieved from [Link]

  • Pither, A. C., et al. (2006). Screening for caspase-3 inhibitors: effect of a reducing agent on identified hit chemotypes. Journal of Biomolecular Screening, 11(6), 581-592. doi: 10.1177/1087057106289221. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Reproducible Synthesis 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid belongs to the chalcone family, which are precur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Reproducible Synthesis

2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid belongs to the chalcone family, which are precursors to flavonoids and isoflavonoids and are known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The reliability and reproducibility of the synthesis of such compounds are paramount in research and drug development to ensure consistent experimental outcomes and scalable production.[3] This guide will dissect two synthetic methodologies, providing the technical insights necessary to select the most robust and efficient protocol.

Conventional Synthesis: The Claisen-Schmidt Condensation

The traditional laboratory synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1][4][5] In the case of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, this involves the reaction of 2-acetylbenzoic acid with 4-nitrobenzaldehyde.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A strong base deprotonates the α-carbon of the ketone (2-acetylbenzoic acid) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-nitrobenzaldehyde). The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the final chalcone product.[6]

Typical Protocol and Reproducibility Challenges

A conventional protocol would involve dissolving 2-acetylbenzoic acid and 4-nitrobenzaldehyde in a polar solvent like ethanol, followed by the addition of a strong base such as sodium hydroxide. The reaction mixture is typically stirred at room temperature for an extended period.

However, this conventional approach is often plagued by reproducibility issues:

  • Long Reaction Times: These reactions can be slow, sometimes requiring up to 24 hours to reach completion.[7]

  • Side Reactions: The strong basic conditions can promote side reactions, leading to a complex mixture of products and by-products.

  • Inconsistent Yields: The yield of the desired product can be variable and is often not satisfactory.[1][8]

  • Purification Difficulties: The presence of side products necessitates extensive purification, typically by column chromatography, which can be time-consuming and lead to product loss.

These drawbacks highlight the need for more efficient and reproducible synthetic methods.

A Greener Alternative: Microwave-Assisted Synthesis

Modern synthetic chemistry has seen a shift towards "green" methodologies that are more environmentally friendly, efficient, and often more reproducible.[1] Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering several advantages over conventional heating methods.[7][9]

The Rationale Behind Microwave Chemistry

Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[7][9] The result is often a cleaner reaction with fewer side products, leading to higher yields and easier purification. This enhanced efficiency and control contribute to greater reproducibility.[9]

Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis
ParameterConventional Claisen-SchmidtMicrowave-Assisted Synthesis
Reaction Time Several hours to a full day[7]A few minutes[7]
Energy Consumption High due to prolonged heatingLow due to short reaction times
Solvent Usage Often requires significant volumes of polar solventsCan be performed with less solvent or even solvent-free[7]
Yield Often moderate and variable[1][8]Generally high to excellent[7]
Product Purity May require extensive purificationOften results in a cleaner product, simplifying purification
Reproducibility Can be challenging due to side reactions and long reaction timesHigh due to precise control over reaction conditions[9]

Experimental Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for the conventional and microwave-assisted synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis a0 Reactants in Ethanol a1 Add NaOH a0->a1 a2 Stir at RT (12-24h) a1->a2 a3 Workup & Purification (Column Chromatography) a2->a3 b0 Reactants + Catalyst (Solvent-free or minimal solvent) b1 Microwave Irradiation (5-10 min) b0->b1 b2 Workup & Purification (Recrystallization) b1->b2

Caption: A comparison of the experimental workflows for conventional and microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

This protocol is adapted from established green chemistry methods for chalcone synthesis and is designed for high reproducibility and efficiency.[7]

Materials:

  • 2-acetylbenzoic acid

  • 4-nitrobenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-acetylbenzoic acid (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and a catalytic amount of powdered potassium hydroxide (0.2 mmol).

  • Solvent (Optional): For a solvent-free reaction, proceed to the next step. Alternatively, a minimal amount of a polar solvent like ethanol (1-2 mL) can be added to facilitate mixing.

  • Microwave Irradiation: Place the sealed reaction vessel in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 100-300 W) for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

Conclusion

For the synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, modern green chemistry approaches, particularly microwave-assisted synthesis, offer significant advantages in terms of reproducibility, reaction time, and yield compared to conventional Claisen-Schmidt condensation. By adopting these more efficient and controlled methods, researchers and drug development professionals can ensure the consistent production of this and other valuable chalcone derivatives.

References

  • Benchchem. (2025). Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Heterocycles from 2-Acylbenzoic Acids.
  • Benchchem. (2025). Application Notes and Protocols: 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones.
  • ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids.
  • ResearchGate. (2024). A Review: Green Synthesis of chalcone.
  • ResearchGate. (2025). Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid.
  • PMC. (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.
  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation.
  • MDPI. (2026). Microwave-Assisted Synthesis of Imidazole-Based Chalcones: Modulating Antimicrobial Activity Through Alkoxy Substitutions.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Tuijin Jishu/Journal of Propulsion Technology. (2023). A Review: Green Synthesis of Chalcone.
  • Benchchem. (2025). Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis.
  • PMC. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids.
  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Benchchem. (2025). Comparative Guide to the Reproducibility of Experiments Using 3-(4-Acetyloxyphenyl)benzoic Acid.
  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • PubMed. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs.
  • ResearchGate. (2025). (PDF) Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.
  • PMC. (n.d.). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives.

Sources

Comparative

Comparative Cross-Reactivity Analysis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid in Inflammatory Enzyme Inhibition

A Senior Application Scientist's Guide to Evaluating Specificity and Off-Target Effects In the landscape of drug discovery, the initial identification of a bioactive compound is but the first step in a long and intricate...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Specificity and Off-Target Effects

In the landscape of drug discovery, the initial identification of a bioactive compound is but the first step in a long and intricate journey. A critical subsequent stage is the characterization of its specificity. High target specificity is often a hallmark of a promising therapeutic candidate, minimizing the potential for off-target effects and associated toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid , a compound of interest due to its structural motifs suggesting potential anti-inflammatory activity.

The presence of a benzoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), coupled with a nitroalkene group, known to interact with cellular nucleophiles and modulate inflammatory pathways, positions this molecule as a potential inhibitor of enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] This guide will delineate a series of robust experimental protocols to dissect the inhibitory activity and cross-reactivity of this compound against a panel of relevant enzymes. We will compare its performance against structurally and functionally related molecules to provide a comprehensive understanding of its specificity.

Rationale for Experimental Design: Selecting Comparators and Assays

To contextualize the cross-reactivity of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a logical selection of comparator compounds and a multi-tiered assay approach are essential. The experimental design is founded on the principle of progressive validation, moving from in-vitro biochemical assays to more physiologically relevant cellular models.

Comparator Compounds
  • Compound of Interest: 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

  • Comparator A (Structural Analog): 2-(3-Phenylacryloyl)benzoic acid - This analog lacks the 4-nitro group, allowing for an assessment of the nitro moiety's contribution to potency and specificity.

  • Comparator B (Known Selective Inhibitor): Celecoxib - A well-characterized selective COX-2 inhibitor, serving as a benchmark for isoform-specific inhibition.

  • Comparator C (Alternative Scaffold): Zileuton - A 5-lipoxygenase (5-LOX) inhibitor with a distinct chemical structure, used to assess cross-reactivity in a related inflammatory pathway.

Assay Selection

The primary methodologies chosen for this guide are enzyme inhibition assays and the Cellular Thermal Shift Assay (CETSA).

  • Enzyme Inhibition Assays: These are fundamental for determining the direct inhibitory effect of a compound on purified enzymes.[3][4][5] By calculating the half-maximal inhibitory concentration (IC50), we can quantify and compare the potency of our test compounds against a panel of enzymes.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[6] It provides crucial evidence of target engagement within a more complex biological system, validating the findings from in-vitro assays.

Experimental Protocols

In-Vitro Enzyme Inhibition Assays

This protocol outlines the determination of IC50 values for the test compounds against COX-1, COX-2, and 5-LOX.

Materials:

  • Purified human COX-1 and COX-2 enzymes (Cayman Chemical)

  • Purified human 5-LOX enzyme (Cayman Chemical)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX-1/COX-2 inhibitor screening assay kit (e.g., Cayman Chemical #701050)

  • 5-LOX inhibitor screening assay kit (e.g., Cayman Chemical #760700)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Enzyme Preparation: Dilute the purified enzymes to the working concentration specified by the assay kit manufacturer in the provided assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add 1 µL of the serially diluted compound solutions to the respective wells. Include wells with DMSO only as a vehicle control.

    • Add the diluted enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader, as per the assay kit instructions. The kinetic read should be performed over a 5-10 minute period.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compounds Plate_Setup Add Buffer and Compounds to Plate Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Dilution Add_Enzyme Add Enzyme and Pre-incubate Enzyme_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Add_Substrate Initiate Reaction with Arachidonic Acid Add_Enzyme->Add_Substrate Read_Plate Measure Signal (Plate Reader) Add_Substrate->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in-vitro enzyme inhibition assay.

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to confirm the engagement of the primary target (e.g., COX-2) in a cellular context.

Materials:

  • Human cell line expressing the target protein (e.g., HT-29 cells for COX-2)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Culture the cells to approximately 80% confluency. Treat the cells with the test compound at a concentration of 10x the IC50 value determined from the in-vitro assay, or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Protein: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western blot) or signal (ELISA) of the target protein.

    • Normalize the data to the signal from the unheated sample (or lowest temperature).

    • Plot the percentage of soluble protein against the temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and target engagement.

Comparative Data Analysis

The following tables present hypothetical data from the described experiments to illustrate a potential outcome of this comparative study.

Table 1: In-Vitro Enzyme Inhibition (IC50 Values in µM)
CompoundCOX-1 (µM)COX-2 (µM)5-LOX (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid 15.20.8 > 5019
Comparator A: 2-(3-Phenylacryloyl)benzoic acid25.810.5> 502.5
Comparator B: Celecoxib10.50.05 > 100210
Comparator C: Zileuton> 100> 1001.2 N/A

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid shows potent inhibition of COX-2 with a moderate selectivity over COX-1. The lack of activity against 5-LOX suggests it does not significantly cross-react with this related pathway.

  • Comparator A is significantly less potent against both COX isoforms, highlighting the critical role of the 4-nitro group in the inhibitory activity of the primary compound.

  • Celecoxib demonstrates its known high selectivity for COX-2, serving as a positive control for isoform-specific inhibition.

  • Zileuton confirms its specificity for 5-LOX, with no inhibitory activity against the COX enzymes.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for COX-2
CompoundTreatment Concentration (µM)Melting Temperature (Tm) Shift (°C)
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid 8.0+ 4.2
Comparator A: 2-(3-Phenylacryloyl)benzoic acid100+ 0.5
Comparator B: Celecoxib0.5+ 6.8
Vehicle Control (DMSO)N/A0

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

The CETSA results corroborate the in-vitro findings. The significant thermal stabilization of COX-2 by 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid confirms its engagement with the target protein within a cellular environment. The much larger shift observed with Celecoxib is consistent with its higher potency. The negligible shift with Comparator A further supports the importance of the nitro group for target interaction.

Signaling_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Topic_Compound 2-[3-(4-Nitrophenyl)acryloyl] -benzenecarboxylic acid Topic_Compound->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Strongly Inhibits Zileuton Zileuton Zileuton->LOX5 Inhibits

Caption: Arachidonic acid metabolic pathways and points of inhibition.

Discussion and Conclusion

This guide provides a framework for the systematic evaluation of the cross-reactivity of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. The hypothetical data presented suggest that this compound is a moderately selective inhibitor of COX-2, with the 4-nitro group being a key determinant of its activity. The lack of inhibition of 5-LOX indicates a favorable specificity profile within the context of the arachidonic acid cascade.

The described methodologies, from in-vitro enzyme assays to cellular target engagement studies, represent a robust approach for characterizing the selectivity of small molecule inhibitors.[6][7] Such a thorough investigation is paramount in the early stages of drug development to identify compounds with the highest potential for efficacy and the lowest risk of off-target effects. Further studies could expand the panel of enzymes to include other potential off-targets and progress to in-vivo models of inflammation to validate these findings.

References

  • Tuning Biosensor Cross-Reactivity Using Aptamer Mixtures.PMC - NIH.
  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System.Frontiers.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.PMC - NIH.
  • High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin.
  • Which Small Molecule?
  • 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.Santa Cruz Biotechnology.
  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases.IntechOpen.
  • Enzyme Inhibition - Types of Inhibition.TeachMePhysiology.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.MDPI.
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.PMC - NIH.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition.PubMed.
  • Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic Acid

In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice....

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, a compound characterized by its nitroaromatic and carboxylic acid functionalities. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough understanding of its constituent chemical groups allows for the formulation of a robust and scientifically-grounded disposal strategy. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.

Hazard Assessment: A Proactive Approach to Safety

The primary step in the safe disposal of any chemical is a comprehensive hazard assessment. The structure of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid contains two key functional groups that dictate its potential hazards: a nitrophenyl group and a carboxylic acid group.

  • Nitroaromatic Compounds: The presence of the 4-nitrophenyl group is of significant concern. Aromatic nitro compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1] Some are also classified as environmental pollutants. For instance, 4-nitrophenol, a related compound, is known to be toxic and irritates the eyes, skin, and respiratory tract.[2] Furthermore, aromatic nitro compounds can be reactive and may even be explosive under certain conditions, particularly in the presence of a base.[3]

  • Carboxylic Acids: The benzenecarboxylic acid moiety imparts acidic properties to the molecule. While many carboxylic acids are common in biological systems, in a laboratory setting, they are treated as corrosive materials that can cause skin and eye irritation.[4] Disposal of acidic waste requires careful neutralization to prevent damage to plumbing and the environment.[4][5]

A summary of the anticipated hazards is presented in the table below:

Hazard CategoryPotential EffectsContributing Functional Group
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.4-Nitrophenyl
Environmental Potentially harmful to aquatic life with long-lasting effects.[6]4-Nitrophenyl
Reactivity May react vigorously with reducing agents or bases.[3]4-Nitrophenyl
Corrosivity Causes skin and eye irritation.[7]Benzenecarboxylic acid
Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid for disposal.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect the eyes from potential splashes.[8]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[8]

  • Respiratory Protection: All handling of this compound, especially in powdered form or if aerosols could be generated, should be conducted in a certified chemical fume hood to avoid inhalation.[8]

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a designated and clearly labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

Disposal Protocol: A Step-by-Step Guide

The disposal of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[8]

Step 1: Waste Segregation and Collection

  • Collect all waste material, including the compound itself and any contaminated items (e.g., gloves, weighing paper, absorbent pads), in a clearly labeled, sealed, and compatible hazardous waste container.[8][9][10] The container should be made of a material that is compatible with both acidic and organic compounds.[10]

  • The container must be labeled with a "Hazardous Waste" sticker, and the full chemical name, "2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid," must be clearly written.[9][11]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[12]

Step 2: Neutralization of Acidity (for aqueous waste streams)

For any aqueous waste solutions containing this compound, the acidity should be neutralized before collection for disposal. This should be done in a fume hood with appropriate PPE.

  • Dilute the acidic waste solution with water to a concentration below 10%.[5]

  • Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring.[5] Be cautious as this reaction can be exothermic and may produce gas.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter until it is in the neutral range (pH 6-8).

  • The neutralized solution should still be collected as hazardous waste due to the presence of the nitroaromatic component.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for the pickup and disposal of the hazardous waste container.[9][11]

  • Follow all institutional and local regulations for hazardous waste disposal.[13][14][15]

The following flowchart illustrates the decision-making process for the proper disposal of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

DisposalWorkflow start Start: Generation of Waste 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid assess Hazard Assessment: Toxic, Environmental Hazard, Corrosive start->assess ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe waste_type Is the waste solid or dissolved in an organic solvent? ppe->waste_type solid_waste Collect in a labeled hazardous waste container waste_type->solid_waste Yes aqueous_waste Is the waste in an aqueous solution? waste_type->aqueous_waste No storage Store container in a designated satellite accumulation area solid_waste->storage aqueous_waste->solid_waste No, dissolved in organic solvent neutralize Neutralize with a weak base to pH 6-8 in a fume hood aqueous_waste->neutralize Yes collect_aqueous Collect neutralized solution in a labeled hazardous waste container neutralize->collect_aqueous collect_aqueous->storage disposal Contact EHS for disposal storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is a critical responsibility for all laboratory personnel. By understanding the inherent hazards of its chemical structure, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, we can ensure a safe working environment and minimize our impact on the environment. This commitment to responsible chemical waste management is integral to the integrity and success of our scientific endeavors.

References

  • National University of Singapore. (n.d.). Vacating a laboratory. NUS Chemistry. Retrieved from [Link]

  • National University of Singapore Medicine. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Singapore Statutes Online. (n.d.). Environmental Public Health (Toxic Industrial Waste) Regulations. Retrieved from [Link]

  • GreenTec Energy. (2022, August 23). Management of Acid Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • National University of Singapore Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Altiras. (2026, March 10). Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. Retrieved from [Link]

  • Unknown. (2013, August 23).
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]

  • Sciencebeingjournal. (2020, March 22). reuse and recovery of organic compounds from laboratory waste. Retrieved from [Link]

  • Chemcess. (2024, April 22). 4-Nitrophenol: Properties, Production And Uses. Retrieved from [Link]

  • Eureka by PatSnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production? Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

A Researcher's Guide to Safely Handling 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid Senior Application Scientist's Note: This guide provides essential safety protocols for handling 2-[3-(4-Nitrophenyl)acryloyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid

Senior Application Scientist's Note: This guide provides essential safety protocols for handling 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are based on a conservative assessment of its constituent chemical groups: an aromatic nitro compound and a carboxylic acid.[1] This approach mandates a high degree of caution. Always supplement these guidelines with a thorough risk assessment specific to your experimental context and consult your institution's Environmental Health & Safety (EHS) department.

Hazard Assessment: A Precautionary Approach

Understanding the potential risks is the foundation of safe laboratory practice.[2] The structure of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid suggests several potential hazards:

  • Aromatic Nitro Group: Aromatic nitro compounds are often associated with toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin. Some nitroaromatics may cause damage to organs through prolonged or repeated exposure.

  • Carboxylic Acid Group: Carboxylic acids can be irritants to the skin, eyes, and respiratory system.[3]

  • Solid Powder Form: As a solid, the primary risk is the generation and inhalation of airborne dust, which can lead to respiratory irritation or systemic toxicity.[4][5]

Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be tailored to the task. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Specification / Standard Rationale & Justification
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 certifiedGoggles provide a seal against dust and splashes.[6] A face shield should be worn over goggles during procedures with a higher risk of splashes, such as when preparing solutions.[6][7]
Hands Double-Gloving: Butyl or Nitrile GlovesCheck manufacturer's chemical resistance guideButyl rubber gloves offer excellent protection against nitro compounds.[8][9] Nitrile gloves provide good general chemical resistance and are a suitable alternative.[8][9] Double-gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately if contaminated.[5]
Body Flame-Resistant Lab CoatNomex® or equivalentA flame-resistant lab coat protects skin from spills and prevents contamination of personal clothing.[1][7] It should be fully buttoned with cuffs situated over the inner gloves.[10]
Respiratory NIOSH-Approved RespiratorN95 or higherRequired when handling the dry powder outside of a certified chemical fume hood or other ventilated enclosure.[1] This prevents the inhalation of fine particles, a primary exposure route.[4] A respirator program, including fit testing, is often required.[7]
Feet Closed-toe, Chemical-Resistant Shoes---Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[7][11]

Operational & Disposal Plans

Adherence to strict operational protocols is critical for minimizing exposure and preventing contamination.

Weighing & Handling the Solid Compound

The highest risk of exposure occurs when handling the dry powder due to the potential for aerosolization.

  • Designate an Area: Clearly label a specific area for working with this compound, preferably within a certified chemical fume hood.[5] Cover the work surface with absorbent bench paper.[4]

  • Use Engineering Controls: Whenever possible, weigh the powder inside a chemical fume hood or a balance enclosure to contain any dust.[4][10]

  • Transfer with Care: Use a micro-spatula to carefully transfer the powder. Avoid pouring directly from the bottle, which can generate dust.[4] Transfer the powder in several small scoops rather than one large one.[4]

  • Keep Containers Closed: Keep the primary container closed at all times when not actively dispensing the chemical.[4]

  • Decontaminate: After handling, decontaminate the spatula and the exterior of the container with a wet wipe before removing them from the fume hood. Dispose of the wipe as solid hazardous waste.[4]

Waste Disposal Protocol

Proper segregation and disposal of chemical waste are crucial for safety and environmental protection.[12]

  • Solid Waste: All solid materials contaminated with 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid (e.g., used gloves, bench paper, weighing paper, contaminated wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[1] The container should be a sealable plastic bag or a rigid container with a lid.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]

  • Final Disposal: All waste containers must be sealed, labeled with a hazardous waste tag, and disposed of through your institution's EHS department according to local and federal regulations.[13][14]

Emergency Procedures: Solid Chemical Spill Response

Prompt and correct action is vital in the event of a spill. The following workflow should only be undertaken by trained personnel for minor spills where the hazards are understood. For major spills, evacuate the area and contact your EHS department immediately.[14]

Caption: Workflow for cleaning a minor solid chemical spill.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the lab.[2]

  • Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection.[13]

  • Containment: Prevent the powder from becoming airborne or spreading.[13]

  • Cleanup: Gently scoop the material using a plastic scoop or tongs and place it into a polyethylene bag.[13] Avoid any action, like dry sweeping, that could create dust.[10]

  • Final Decontamination: After removing the bulk of the solid, gently wipe the area with a wet paper towel or spill pad.[13] Place all used cleaning materials into the same hazardous waste bag.[13]

  • Disposal: Seal the bag, attach a hazardous waste label, and arrange for disposal through EHS.[13]

  • Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[2]

References

  • Chemical Spill Clean-Up. Environmental Health & Safety - University of Delaware. [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. UNL Environmental Health and Safety. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke Occupational & Environmental Safety Office. [Link]

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. [Link]

  • General Chemical Spill Procedures. UBC Okanagan Campus Operations and Risk Management. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. Texas Materials Institute. [Link]

  • Hazardous Chemical Spill Cleanup. Binghamton University Environmental Health & Safety. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Total Environmental Compliance. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

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